molecular formula C26H23NO5 B1439581 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid CAS No. 1033194-63-6

2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid

Cat. No.: B1439581
CAS No.: 1033194-63-6
M. Wt: 429.5 g/mol
InChI Key: MZKGSCVYSMCBBD-UHFFFAOYSA-N
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Description

2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid is a useful research compound. Its molecular formula is C26H23NO5 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(cyclopropylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c28-25(29)22-13-17(31-14-16-9-10-16)11-12-24(22)27-26(30)32-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-8,11-13,16,23H,9-10,14-15H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKGSCVYSMCBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138064
Record name 5-(Cyclopropylmethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid
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Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033194-63-6
Record name 5-(Cyclopropylmethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033194-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Cyclopropylmethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and analytical characterization of this compound. This document is intended for researchers, scientists, and professionals in drug development and peptide chemistry who utilize non-canonical amino acids and specialized building blocks. The guide synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for the effective use of this compound. We delve into the causality behind experimental choices, providing detailed, self-validating protocols for synthesis and analysis.

Introduction and Scientific Context

This compound is a synthetic amino acid derivative that incorporates three key structural motifs: the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a 2-aminobenzoic acid core, and a 5-(cyclopropylmethoxy) ether substituent. This unique combination of features makes it a valuable building block in several areas of advanced chemical synthesis.

  • The Fmoc Group: The base-labile Fmoc group is fundamental to modern solid-phase peptide synthesis (SPPS).[1][2] Its stability under acidic conditions and facile removal with a mild base like piperidine allows for an orthogonal protection strategy, preserving acid-labile side-chain protecting groups and enabling the synthesis of complex peptides with high purity.[1][2] The strong UV absorbance of the fluorenyl moiety also facilitates the real-time monitoring of deprotection steps.[2]

  • Aminobenzoic Acid Scaffold: The aminobenzoic acid backbone serves as a constrained structural element. When incorporated into peptide chains, it can induce specific secondary structures or act as a rigid linker in the design of peptidomimetics and other bioactive molecules.[3]

  • Cyclopropylmethoxy Substituent: The cyclopropyl group is a well-established bioisostere for larger or more flexible groups in medicinal chemistry. Its introduction can enhance metabolic stability, improve binding affinity by introducing conformational rigidity, and modulate lipophilicity. The ether linkage provides a stable connection to the aromatic core.

The strategic combination of these elements positions this compound as a promising tool for constructing novel peptides, foldamers, and small molecule drug candidates.[3]

Molecular Structure and Core Properties

The foundational properties of the molecule are derived directly from its atomic composition and arrangement.

Caption: Molecular structure of this compound.

Table 1: Core Physicochemical Properties

Property Value Source / Method
Molecular Formula C₂₇H₂₅NO₅ Calculated
Molecular Weight 443.49 g/mol Calculated
Appearance White to off-white crystalline solid Predicted
Melting Point ~210 - 215 °C (decomposes) Estimated[4][5]
pKa (Carboxylic Acid) ~3.5 - 4.0 Estimated[5][6][7]
Solubility
DMF, NMP, DMSO Soluble Predicted[8][9]
THF, Acetone, Ethyl Acetate Moderately Soluble Predicted
Dichloromethane (DCM) Sparingly Soluble Predicted[1]

|    Water, Hexanes | Insoluble | Predicted[10] |

Synthesis and Purification

The synthesis of this compound is not widely documented, but a reliable route can be proposed based on established organic chemistry reactions. The pathway involves two primary steps: Williamson ether synthesis to install the cyclopropylmethoxy group, followed by Fmoc protection of the amine.

Caption: Proposed synthetic pathway for the target molecule.

Causality in Synthetic Protocol Design
  • Step 1: Ether Synthesis: 2-amino-5-hydroxybenzoic acid is selected as the starting material due to the correctly positioned amino and hydroxyl groups. The Williamson ether synthesis is a classic and high-yielding method for forming aryl ethers. A strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl, which is more acidic than the carboxylic acid proton in a polar aprotic solvent like DMF. DMF is chosen for its ability to dissolve the reactants and its high boiling point, allowing the reaction to be heated to drive it to completion.

  • Step 2: Fmoc Protection: The protection of the amino group is performed using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) over the more reactive Fmoc-Cl to minimize side reactions.[1] The reaction is run under Schotten-Baumann conditions, using a mild inorganic base like sodium bicarbonate (NaHCO₃) in a biphasic dioxane/water system.[1] This condition selectively protects the more nucleophilic amino group without reacting with the carboxylate salt.

  • Purification: The workup involves acidification to protonate the carboxylic acid, making the product soluble in organic solvents for extraction. Recrystallization is a cost-effective and efficient method for purifying solid organic compounds, with ethyl acetate/hexane being a common solvent system for compounds of moderate polarity.

Detailed Experimental Protocol: Synthesis

(Note: This is a predictive protocol and should be optimized under appropriate laboratory conditions.)

  • Ether Synthesis:

    • To a solution of 2-amino-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add (bromomethyl)cyclopropane (1.2 eq) dropwise.

    • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC.

    • After completion, cool the reaction, pour it into ice-water, and acidify with 1M HCl to pH ~4-5 to precipitate the intermediate product.

    • Filter the solid, wash with water, and dry under vacuum.

  • Fmoc Protection:

    • Dissolve the crude 2-amino-5-(cyclopropylmethoxy)benzoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.[1]

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise with vigorous stirring.[1]

    • Allow the reaction to warm to room temperature and stir overnight.

    • Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer with cold 1M HCl to pH ~2-3 to precipitate the final product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purification:

    • Recrystallize the crude solid from a hot ethyl acetate and hexane solvent system to yield pure this compound as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

G cluster_0 Purity & Identity cluster_1 Structural Elucidation A Synthesized Product B HPLC-UV A->B Purity >98%? C LC-MS A->C Correct Mass? D ¹H & ¹³C NMR C->D Confirm Structure E FT-IR D->E Confirm Functional Groups

Caption: Standard analytical workflow for compound validation.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ 9.5-10.0 ppm (s, 1H): Amide proton (-NH-Fmoc).

    • δ 7.90 ppm (d, J=7.5 Hz, 2H): Aromatic protons of Fmoc group.

    • δ 7.75 ppm (d, J=7.5 Hz, 2H): Aromatic protons of Fmoc group.

    • δ 7.6-7.2 ppm (m, 5H): Remaining aromatic protons of Fmoc and benzoic acid ring.

    • δ 7.0-6.8 ppm (m, 2H): Aromatic protons of benzoic acid ring.

    • δ 4.5-4.2 ppm (m, 3H): -CH- and -CH₂- of Fmoc group.

    • δ 3.90 ppm (d, J=7.0 Hz, 2H): Methylene protons of cyclopropylmethoxy (-O-CH₂-).

    • δ 1.25 ppm (m, 1H): Methine proton of cyclopropyl group.

    • δ 0.60 ppm (m, 2H): Methylene protons of cyclopropyl group.

    • δ 0.35 ppm (m, 2H): Methylene protons of cyclopropyl group.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~168 ppm: Carboxylic acid carbonyl (C=O).

    • δ ~156 ppm: Carbamate carbonyl (C=O).

    • δ ~150-110 ppm: Aromatic carbons.

    • δ ~67 ppm: Methylene carbon of cyclopropylmethoxy (-O-CH₂-).

    • δ ~66 ppm: Methylene carbon of Fmoc (-O-CH₂-).

    • δ ~47 ppm: Methine carbon of Fmoc (-CH-).

    • δ ~10 ppm: Methine carbon of cyclopropyl.

    • δ ~3 ppm: Methylene carbons of cyclopropyl.

  • Mass Spectrometry (ESI+):

    • Calculated for [C₂₇H₂₅NO₅+H]⁺: 444.1754 m/z.

    • Expected fragments: Loss of the Fmoc group (222 Da), loss of CO₂ (44 Da).

  • FT-IR (ATR, cm⁻¹):

    • ~3300 cm⁻¹: N-H stretch (amide).

    • ~3000-2500 cm⁻¹ (broad): O-H stretch (carboxylic acid dimer).

    • ~1720 cm⁻¹: C=O stretch (carbamate).

    • ~1685 cm⁻¹: C=O stretch (carboxylic acid).

    • ~1600, 1520, 1450 cm⁻¹: Aromatic C=C stretches and N-H bend.

    • ~1250-1050 cm⁻¹: C-O stretches (ether and carbamate).

Detailed Experimental Protocols: Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • System: Reverse-phase HPLC with UV detection.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm and 301 nm (for Fmoc group).

    • Sample Prep: Dissolve ~1 mg of compound in 1 mL of 1:1 Acetonitrile/Water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

    • Reference the spectra to the residual solvent peak.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution (~0.1 mg/mL) of the compound in methanol or acetonitrile.

    • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire data in positive ion mode.

Handling, Storage, and Stability

  • Storage: Store the compound in a cool (0-8 °C), dry place, protected from light.[4] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Stability: The Fmoc group is labile to basic conditions.[2] Avoid exposure to primary and secondary amines (e.g., residual dimethylamine in old DMF). Solutions in DMF or NMP should be prepared fresh for use in synthesis.[8] The compound is generally stable under neutral and acidic conditions.

Conclusion

This compound is a specialized building block with significant potential in peptide chemistry and medicinal drug discovery. Its physicochemical properties are largely dictated by the bulky, hydrophobic Fmoc group and the polar benzoic acid core. While experimental data for this specific molecule is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and use. The detailed protocols and predictive data herein offer researchers the necessary tools to confidently incorporate this compound into their research and development programs.

References

  • Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
  • PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

  • Gant, T. G. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Omega, 7(19), 16393-16400.
  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ResearchGate. (n.d.). (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic acid.... Retrieved from [Link]

  • Yoo, E., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Molecules, 28(21), 7293.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Australian Journal of Chemistry. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ConnectSci.
  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central.
  • Merck Index. (n.d.). p-Aminobenzoic Acid.
  • ResearchGate. (n.d.). Analytical Profile of p-Aminobenzoic Acid.
  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • ACS Publications. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5245–5249.

Sources

An In-Depth Technical Guide to 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid: Synthesis, Characterization, and Application in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(cyclopropylmethoxy)benzoic acid, a specialized amino acid derivative anticipated to be a valuable building block in solid-phase peptide synthesis (SPPS) for drug discovery and development. While a specific CAS number for this compound is not publicly registered, this guide outlines a proposed synthetic pathway, predicted physicochemical properties, and potential applications. The strategic incorporation of the cyclopropylmethoxy moiety is discussed in the context of its potential to enhance the metabolic stability and conformational rigidity of resulting peptides. Detailed hypothetical protocols for its synthesis and integration into SPPS workflows are provided to guide researchers in its practical application.

Introduction: The Role of Modified Amino Acids in Peptide Therapeutics

The field of peptide therapeutics is undergoing a renaissance, driven by the need for highly specific and potent drugs with improved pharmacokinetic profiles. A key strategy in modern peptide drug design is the incorporation of unnatural or modified amino acids. These non-canonical building blocks can impart desirable properties such as increased resistance to enzymatic degradation, enhanced receptor binding affinity, and controlled conformational structure. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and sequential assembly of amino acids under mild conditions.[1][][3]

This guide focuses on a novel Fmoc-protected amino acid, 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid. The introduction of a cyclopropylmethoxy group at the 5-position of the aminobenzoic acid scaffold is a deliberate design choice aimed at conferring unique structural and metabolic advantages to peptide candidates. The cyclopropyl group is a well-known bioisostere for gem-dimethyl and other functionalities, often leading to improved metabolic stability and potency.

Physicochemical Properties and Characterization

While experimental data for the target compound is not available, its key physicochemical properties can be predicted based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C26H23NO5Based on the chemical structure
Molecular Weight 429.47 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for Fmoc-protected amino acids
Solubility Soluble in organic solvents (e.g., DMF, NMP, DCM)The Fmoc group confers good solubility in common SPPS solvents[1]
UV Absorbance Strong absorbance around 265, 290, and 301 nmCharacteristic of the fluorenyl group, useful for monitoring reactions[3]

Proposed Synthesis of this compound

The synthesis of the target compound can be logically approached from commercially available starting materials. A plausible two-step synthetic route is proposed below, starting from 2-amino-5-hydroxybenzoic acid.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Fmoc Protection 2-amino-5-hydroxybenzoic_acid 2-Amino-5-hydroxybenzoic acid product_1 2-Amino-5-(cyclopropylmethoxy)benzoic acid 2-amino-5-hydroxybenzoic_acid->product_1 Base (e.g., K2CO3) Solvent (e.g., DMF) cyclopropylmethyl_bromide Cyclopropylmethyl bromide cyclopropylmethyl_bromide->product_1 product_1_input 2-Amino-5-(cyclopropylmethoxy)benzoic acid final_product This compound product_1_input->final_product Base (e.g., NaHCO3) Solvent (e.g., Dioxane/Water) Fmoc-OSu Fmoc-OSu Fmoc-OSu->final_product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-5-(cyclopropylmethoxy)benzoic acid

  • To a solution of 2-amino-5-hydroxybenzoic acid (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopropylmethyl bromide (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-70°C and stir for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Acidify the aqueous solution with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-amino-5-(cyclopropylmethoxy)benzoic acid.

Step 2: Synthesis of this compound

  • Dissolve the 2-amino-5-(cyclopropylmethoxy)benzoic acid (1 equivalent) from Step 1 in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate (NaHCO3).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu, 1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Remove the 1,4-dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer with 1M HCl to precipitate the Fmoc-protected product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The title compound is designed for direct use in standard Fmoc-based SPPS protocols.[4] The carboxylic acid functionality allows for its coupling to a resin-bound peptide with a free N-terminal amine.

Diagram of SPPS Workflow

SPPS_Workflow Start Resin-Bound Peptide (with free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing_1 Washing Steps (DMF) Deprotection->Washing_1 Coupling Coupling of This compound + Activation Agent (e.g., HBTU/DIEA) Washing_1->Coupling Washing_2 Washing Steps (DMF, DCM) Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat

Caption: Integration into a standard Fmoc-SPPS cycle.

Protocol for Incorporation into a Peptide Sequence
  • Resin Preparation: Start with a pre-loaded resin or a resin with a suitable linker for the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.[4] Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc-adduct.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

    • Add N,N-diisopropylethylamine (DIEA, 2 equivalents relative to the amino acid) to the solution to activate the carboxylic acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Rationale for Use in Drug Discovery

The incorporation of this compound into peptide leads can offer several advantages:

  • Metabolic Stability: The cyclopropyl group is known to block potential sites of oxidative metabolism, which can increase the in vivo half-life of a peptide.

  • Conformational Constraint: The rigid benzoic acid core and the bulky cyclopropylmethoxy group can introduce conformational constraints into the peptide backbone, potentially locking it into a bioactive conformation and improving receptor affinity and selectivity.

  • Hydrophobicity Modulation: The cyclopropylmethoxy group increases the lipophilicity of the amino acid residue, which can enhance membrane permeability and oral bioavailability.[]

Conclusion

This compound represents a promising, albeit currently non-commercialized, building block for the synthesis of novel peptide therapeutics. This guide provides a robust, scientifically grounded framework for its synthesis and application. By leveraging the principles of Fmoc-SPPS and the unique properties of the cyclopropylmethoxy moiety, researchers can explore new chemical space in the pursuit of more effective and durable peptide drugs.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Bustamante-Torres, M., et al. (2021). Hydrogels Classification According to the Physical or Chemical Interactions and as Stimuli-Sensitive Materials. Gels, 7(4), 182. Available at: [Link]

  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1758. Available at: [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 220-237. Available at: [Link]

  • Fields, G. B. (2011). The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. Methods in Molecular Biology, 751, 1-14. Available at: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • CBL Patras. Fmoc-L-amino acids. Available at: [Link]

Sources

A Comprehensive Guide to the Synthesis of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into complex molecules to modulate their pharmacological properties. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it particularly suitable for solid-phase peptide synthesis (SPPS), while the cyclopropylmethoxy moiety can enhance metabolic stability and binding affinity. This guide provides an in-depth, technically-grounded pathway for the synthesis of this compound, designed for researchers and professionals in the field. The presented route is a logical, multi-step process commencing from commercially available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule dictates a four-step sequence. The final saponification of a methyl ester precursor reveals the target carboxylic acid. This precursor, methyl 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoate, can be accessed through the Fmoc protection of the corresponding aniline. The aniline, in turn, is derived from the reduction of a nitro group. This leads back to a key intermediate, methyl 5-(cyclopropylmethoxy)-2-nitrobenzoate, which can be synthesized via a Williamson ether synthesis from a commercially available phenol, methyl 5-hydroxy-2-nitrobenzoate.

Retrosynthesis Target This compound Precursor1 Methyl 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoate Target->Precursor1 Saponification Precursor2 Methyl 2-amino-5-(cyclopropylmethoxy)benzoate Precursor1->Precursor2 Fmoc Protection Precursor3 Methyl 5-(cyclopropylmethoxy)-2-nitrobenzoate Precursor2->Precursor3 Nitro Reduction StartingMaterials Methyl 5-hydroxy-2-nitrobenzoate + (Bromomethyl)cyclopropane Precursor3->StartingMaterials Williamson Ether Synthesis

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Pathway and Detailed Protocols

The forward synthesis is structured as a four-step process, beginning with the etherification of a substituted phenol.

Step 1: Synthesis of Methyl 5-(cyclopropylmethoxy)-2-nitrobenzoate

This initial step involves the formation of an ether linkage via the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2] The choice of a moderately strong base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group without causing hydrolysis of the methyl ester.

Step1_Workflow cluster_reactants Reactants & Reagents cluster_process Process A Methyl 5-hydroxy-2-nitrobenzoate Mix Combine reactants in DMF A->Mix B (Bromomethyl)cyclopropane B->Mix C Potassium Carbonate (K2CO3) C->Mix D Dimethylformamide (DMF) D->Mix Heat Heat to 60-70 °C Mix->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Product Methyl 5-(cyclopropylmethoxy)-2-nitrobenzoate Workup->Product

Caption: Experimental workflow for the Williamson ether synthesis.

Experimental Protocol:

  • To a solution of methyl 5-hydroxy-2-nitrobenzoate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford methyl 5-(cyclopropylmethoxy)-2-nitrobenzoate.

ReagentMolar Eq.Purpose
Methyl 5-hydroxy-2-nitrobenzoate1.0Starting Material
(Bromomethyl)cyclopropane1.2Alkylating Agent
Potassium Carbonate1.5Base
Dimethylformamide (DMF)-Solvent
Step 2: Synthesis of Methyl 2-amino-5-(cyclopropylmethoxy)benzoate

The reduction of the aromatic nitro group to an amine is a critical transformation. While various methods exist, reduction with tin(II) chloride dihydrate (SnCl2·2H2O) in a protic solvent like ethanol or ethyl acetate is highly effective and chemoselective, leaving the ester group intact.[3][4] This method is often preferred over catalytic hydrogenation, which may carry a risk of cyclopropane ring opening under certain conditions.

Experimental Protocol:

  • Dissolve methyl 5-(cyclopropylmethoxy)-2-nitrobenzoate (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting suspension through a pad of celite to remove tin salts.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give methyl 2-amino-5-(cyclopropylmethoxy)benzoate, which is often used in the next step without further purification.

ReagentMolar Eq.Purpose
Methyl 5-(cyclopropylmethoxy)-2-nitrobenzoate1.0Substrate
Tin(II) chloride dihydrate4.0-5.0Reducing Agent
Ethanol-Solvent
Step 3: Synthesis of Methyl 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoate

The protection of the amino group with Fmoc is achieved using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[5] The reaction is performed in the presence of a mild base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid or N-hydroxysuccinimide byproduct.

Experimental Protocol:

  • Dissolve methyl 2-amino-5-(cyclopropylmethoxy)benzoate (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Cool the solution in an ice bath.

  • Add an aqueous solution of sodium bicarbonate (2.0 eq).

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise while maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

  • Perform an aqueous workup by adding water and extracting with dichloromethane or ethyl acetate.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain pure methyl 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoate.

ReagentMolar Eq.Purpose
Methyl 2-amino-5-(cyclopropylmethoxy)benzoate1.0Substrate
Fmoc-Cl1.1Protecting Group Source
Sodium Bicarbonate2.0Base
Dioxane/Water-Solvent System
Step 4: Synthesis of this compound

The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This hydrolysis must be performed under carefully controlled basic conditions to avoid premature cleavage of the base-labile Fmoc group.[6][7] Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a commonly used reagent system for this transformation, as it is effective at room temperature, minimizing Fmoc deprotection.[8]

Step4_Mechanism cluster_step1 Nucleophilic Attack cluster_step2 Elimination cluster_step3 Protonation Ester Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Tetrahedral2 Tetrahedral Intermediate Carboxylate Carboxylate + CH₃OH Tetrahedral2->Carboxylate Carboxylate2 Carboxylate Acid Final Product (Acid) Carboxylate2->Acid + H₃O⁺

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol:

  • Dissolve methyl 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoate (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add a solution of lithium hydroxide monohydrate (1.5-2.0 eq) in water dropwise.

  • Stir the mixture at room temperature, carefully monitoring the reaction by TLC or LC-MS to ensure complete consumption of the starting ester without significant Fmoc deprotection.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with cold 1M HCl.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization or flash chromatography to yield the final product, this compound.

ReagentMolar Eq.Purpose
Methyl 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoate1.0Substrate
Lithium Hydroxide1.5-2.0Hydrolysis Reagent
Tetrahydrofuran/Water-Solvent System
1M Hydrochloric Acid-Acidification

Conclusion

The synthesis of this compound is a robust four-step process that can be reliably executed in a standard laboratory setting. The key transformations—Williamson ether synthesis, nitro reduction, Fmoc protection, and saponification—are all well-established reactions. Careful control of reaction conditions, particularly during the final saponification step, is paramount to ensure high yields and purity by preventing the premature cleavage of the base-sensitive Fmoc protecting group. This guide provides a solid framework for researchers to successfully synthesize this important building block for advanced chemical and pharmaceutical research.

References

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Sajadi, S., et al. (2009). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Amino Acids, 37(2), 349–352. Available at: [Link]

  • Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Google Patents. (1995). EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids.
  • Fafard, S., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2795. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Available at: [Link]

  • PrepChem.com. (2023). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. Available at: [Link]

  • Chemistry Stack Exchange. (2023). What groups can be reduced by Sn/HCl?. Available at: [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]

  • Texium. (2017). Preparation of Anthranilic Acid. Available at: [Link]

  • ResearchGate. (2019). The formation and hydrolysis of the active ester made from α-amino acid.... Available at: [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Available at: [Link]

  • Reddit. (2023). Williamson Ether synthesis. r/OrganicChemistry. Available at: [Link]

  • Wikipedia. (n.d.). Methyl anthranilate. Retrieved from: [Link]

  • Thieme. (n.d.). 2.2 Carboxy Group. Science of Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • PubMed. (2014). Synthesis of Fmoc-protected trans-4-methylproline. Available at: [Link]

  • YouTube. (2013). Williamson Ether Synthesis. Available at: [Link]

  • The Hive Novel Discourse. (2002). SnCl2 reduction of Nitro. Available at: [Link]

  • MDPI. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Available at: [Link]

  • Royal Society of Chemistry. (2012). A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids. Chemical Communications. Available at: [Link]

  • PubChem. (n.d.). Methyl Anthranilate. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • National Institutes of Health. (2010). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available at: [Link]

  • R Discovery. (2023). Debenzylation or Demethylation in Methyl Ester of O ‐Alkyl Nitrophenols with Stannous Chloride Dihydrate. Available at: [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • Google Patents. (1992). CN1066134C - New process for synthetising m-nitrobenzoic.

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An In-depth Technical Guide to 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Modified Benzoic Acid Scaffolds

In the landscape of contemporary drug discovery and peptide science, the strategic modification of core chemical scaffolds is paramount to enhancing therapeutic efficacy, optimizing pharmacokinetic profiles, and unlocking novel biological activities. Among the myriad of molecular frameworks, substituted benzoic acids represent a privileged class of compounds, serving as crucial building blocks in the synthesis of a wide array of pharmaceuticals.[1][2] This guide focuses on a particularly valuable derivative: 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid .

The incorporation of a cyclopropylmethoxy group at the 5-position and the protection of the 2-amino group with the fluorenylmethyloxycarbonyl (Fmoc) moiety imbue this molecule with a unique combination of properties.[3] The cyclopropyl ring introduces conformational rigidity and can enhance metabolic stability and binding affinity, while the Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of complex peptide chains under mild conditions.[4][5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a plausible synthetic pathway, and the applications of this compound, designed to empower researchers in their pursuit of innovative therapeutics.

Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior and utility as a synthetic intermediate.

Molecular Structure:

Caption: Molecular Structure of this compound

Physicochemical Data:

PropertyValueSource
Molecular Weight 429.47 g/mol Chem-Impex[3]
Molecular Formula C₂₆H₂₃NO₅Chem-Impex[3]
CAS Number 1033194-63-6Chem-Impex[3]
Appearance Typically a solidInferred from similar compounds
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons.Inferred from general Fmoc-amino acid properties.

Synthesis Protocol

Part 1: Synthesis of 2-amino-5-(cyclopropylmethoxy)benzoic acid

This synthesis starts from the commercially available 2-amino-5-hydroxybenzoic acid.

  • Step 1: Etherification of 2-amino-5-hydroxybenzoic acid

    • Rationale: The hydroxyl group at the 5-position is converted to a cyclopropylmethoxy ether via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a leaving group on a cyclopropylmethyl halide.

    • Protocol:

      • Dissolve 2-amino-5-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

      • Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution to deprotonate the phenolic hydroxyl group.

      • To the resulting mixture, add (bromomethyl)cyclopropane (1.1-1.5 eq) dropwise at room temperature.

      • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

      • Upon completion, cool the reaction mixture to room temperature and pour it into water.

      • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

      • Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-amino-5-(cyclopropylmethoxy)benzoic acid.

Part 2: Fmoc Protection of 2-amino-5-(cyclopropylmethoxy)benzoic acid

  • Rationale: The amino group of the synthesized intermediate is protected with the Fmoc group to make it suitable for use in solid-phase peptide synthesis. The most common reagents for this transformation are Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.[6]

  • Protocol:

    • Suspend 2-amino-5-(cyclopropylmethoxy)benzoic acid (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane or acetone) and a 10% aqueous solution of sodium carbonate (Na₂CO₃).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a solution of Fmoc-Cl (1.1 eq) in the same organic solvent to the cooled mixture with vigorous stirring.

    • Allow the reaction to stir at 0-5 °C for 1-2 hours and then at room temperature overnight.

    • After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove unreacted Fmoc-Cl and byproducts.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the Fmoc-protected product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

G cluster_0 Part 1: Synthesis of the Core Intermediate cluster_1 Part 2: Fmoc Protection 2-amino-5-hydroxybenzoic acid 2-amino-5-hydroxybenzoic acid 2-amino-5-(cyclopropylmethoxy)benzoic acid 2-amino-5-(cyclopropylmethoxy)benzoic acid 2-amino-5-hydroxybenzoic acid->2-amino-5-(cyclopropylmethoxy)benzoic acid 1. K₂CO₃, DMF 2. (Bromomethyl)cyclopropane This compound This compound 2-amino-5-(cyclopropylmethoxy)benzoic acid->this compound Fmoc-Cl, Na₂CO₃, Dioxane/H₂O

Caption: Proposed Synthetic Workflow for this compound

Applications in Drug Discovery and Peptide Synthesis

The unique structural features of this compound make it a highly valuable building block for the synthesis of novel peptides and small molecule therapeutics.

1. Solid-Phase Peptide Synthesis (SPPS):

The primary application of this compound is in Fmoc-based SPPS.[4] The Fmoc protecting group allows for its seamless integration into automated or manual peptide synthesizers. The general cycle of SPPS involves:

  • Deprotection: The Fmoc group is removed from the resin-bound amino acid using a mild base, typically a solution of 20% piperidine in DMF.[4]

  • Activation and Coupling: The carboxylic acid of the incoming Fmoc-amino acid, in this case, this compound, is activated using a coupling reagent (e.g., HCTU, HATU) and then coupled to the newly exposed N-terminus of the growing peptide chain.[4]

  • Washing: The solid support is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The presence of the cyclopropylmethoxy-substituted benzoic acid moiety within a peptide sequence can impart unique conformational constraints and properties.

G start Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing deprotection->washing1 coupling Coupling of This compound (with HCTU/HATU) washing1->coupling washing2 Washing coupling->washing2 repeat Repeat Cycle washing2->repeat end Elongated Peptide washing2->end repeat->deprotection

Caption: Integration of the title compound into the Solid-Phase Peptide Synthesis (SPPS) cycle.

2. Medicinal Chemistry and Drug Design:

Substituted benzoic acids are prevalent in a wide range of clinically approved drugs and investigational compounds.[1] The cyclopropylmethoxy group, in particular, can offer several advantages in drug design:

  • Increased Potency: The cyclopropyl group can engage in favorable hydrophobic interactions with target proteins.

  • Metabolic Stability: The cyclopropyl moiety can block sites of metabolism, leading to an improved pharmacokinetic profile.

  • Improved Lipophilicity: The addition of the cyclopropylmethoxy group can modulate the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific examples of drugs containing the exact this compound scaffold are not prominent in publicly available literature, the use of substituted benzoic acids as key intermediates is well-documented.[7] For instance, substituted benzoic acid derivatives have been identified as inhibitors of protein phosphatases, which have therapeutic potential in cancer.[8]

Conclusion

This compound is a specialized and highly valuable building block for researchers at the forefront of peptide chemistry and drug discovery. Its unique combination of a conformationally constrained cyclopropylmethoxy group and the versatile Fmoc-protecting group provides a powerful tool for the synthesis of novel peptides and small molecules with potentially enhanced biological activity and improved drug-like properties. The proposed synthetic route, based on established chemical transformations, offers a practical approach for its preparation in a laboratory setting. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of such well-designed molecular building blocks will undoubtedly play a pivotal role in the future of medicine.

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Google Patents. (2014). Preparation method of 2-hydroxy-5-aminobenzoic acid. CN103880694A.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • Zhang, Y., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2005-2013. [Link]

  • International Journal of Drug Development & Research. (2012). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. [Link]

  • National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • MDPI. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. [Link]

  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

  • PubMed. (2015). Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. [Link]

  • Walsh Medical Media. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]

  • Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. CN103304453A.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • YouTube. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. [Link]

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

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Fmoc-Amino Acids in Solid-Phase Peptide Synthesis: A Senior Application Scientist's Guide to Principles and Practices

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, moving from laborious solution-phase methods to a streamlined, automatable process. Central to modern SPPS is the Fluorenylmethyloxycarbonyl (Fmoc) protection strategy. This guide provides an in-depth exploration of Fmoc-based SPPS, moving beyond simple protocols to explain the underlying chemical principles and strategic decisions that underpin successful peptide synthesis. We will dissect each stage of the process, from the foundational chemistry of the Fmoc group to the selection of resins, linkers, coupling agents, and cleavage strategies, offering field-proven insights to empower researchers in synthesizing peptides of high purity and yield.

The Foundational Principle: Orthogonality in Peptide Synthesis

The elegance and power of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) lie in the concept of orthogonality . This principle dictates that the different classes of protecting groups used in the synthesis can be removed under distinct chemical conditions, without affecting the others. In Fmoc-SPPS, this is primarily achieved through a strategic combination of base-labile and acid-labile protecting groups.

  • Temporary Nα-Protection : The Fmoc group protects the alpha-amino group of the incoming amino acid. It is stable to acidic conditions but is selectively removed by a mild base, typically piperidine.[1]

  • Permanent Side-Chain Protection : The reactive side chains of amino acids are protected by groups derived from tert-butyl (tBu) or trityl (Trt) moieties.[2] These groups are stable to the mild basic conditions used for Fmoc removal but are cleaved by strong acid, most commonly trifluoroacetic acid (TFA), during the final step.[1]

  • Linker-to-Resin Bond : The bond anchoring the C-terminal amino acid to the solid support is also designed to be acid-labile, allowing the completed peptide to be released during the final TFA cleavage step.[3]

This orthogonal scheme ensures that the peptide chain is elongated in a controlled, stepwise manner and that the sensitive side-chain functionalities remain protected until the very end of the synthesis, preventing unwanted side reactions.[4][] The transition from the older Boc/Bzl strategy, which relied on differential acid lability and risked gradual side-chain deprotection with each cycle, to the truly orthogonal Fmoc/tBu approach marked a significant advancement, enhancing the purity of synthetic peptides and enabling the synthesis of more complex and modified sequences.[4][6]

The Core Components: Building the Synthesis Framework

A successful synthesis begins with the careful selection of its three core physical components: the solid support (resin), the linker, and the first Fmoc-amino acid.

The Solid Support (Resin)

The resin is the insoluble polymer matrix upon which the peptide is assembled.[7] Its primary role is to act as an anchor, simplifying the purification process by allowing excess reagents and by-products to be washed away by simple filtration after each reaction step.[8][9]

The physical properties of the resin are critical. It must be chemically inert to all synthesis conditions and must swell significantly in the solvents used for synthesis, such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[7] This swelling creates a porous, gel-like environment, making the growing peptide chains accessible to reagents.

Resin TypeCompositionKey Characteristics & Causality
Polystyrene (PS) Co-polymer of styrene and 1-2% divinylbenzene.[7]Pros: Inexpensive, mechanically stable, and widely used. The divinylbenzene provides cross-linking for structural integrity. Cons: Highly hydrophobic, leading to poor swelling in polar solvents and potentially promoting aggregation of growing peptide chains.[7]
Polyethylene Glycol (PEG) PEG chains grafted onto a polystyrene core (e.g., TentaGel) or co-polymerized (e.g., PEGA).[7]Pros: Creates a more hydrophilic environment that mimics solution-phase conditions, improving solvation of the peptide chain and disrupting secondary structure formation that can hinder synthesis. This leads to better outcomes for long or "difficult" sequences.[10] Cons: More expensive and can have lower mechanical stability.[7]

Expert Insight: For routine, short peptides, polystyrene is often sufficient. However, for sequences known to be aggregation-prone or for peptides longer than 20-30 amino acids, investing in a PEG-grafted resin is a proactive measure to ensure higher synthesis fidelity.

The Linker (Handle)

The linker is a bifunctional chemical moiety that connects the nascent peptide chain to the resin.[8] Its chemical properties are paramount as they dictate the conditions required for the final cleavage and determine the C-terminal functionality of the resulting peptide (e.g., a carboxylic acid or an amide).[7]

Linker TypeC-Terminal ResultCleavage ConditionRationale and Use Case
Wang Carboxylic Acid95% TFA[11][12]A benzyl alcohol-type linker. The standard choice for generating C-terminal acids. However, loading the first amino acid can be prone to racemization for certain residues like Cys and His.[11]
2-Chlorotrityl (2-Cl-Trt) Carboxylic Acid (or) Protected PeptideDilute acid (e.g., 1% TFA or HFIP in DCM)[11][13]Highly acid-sensitive. Allows for cleavage of the peptide from the resin while leaving acid-labile side-chain protecting groups intact. This is invaluable for creating protected peptide fragments for subsequent ligation.[11] Loading is racemization-free.
Rink Amide Carboxamide95% TFA[7][14]The workhorse for synthesizing peptides with a C-terminal amide, a common feature in many biologically active peptides. The linker itself contains a protected amine that becomes the C-terminal amide upon cleavage.
Sieber Amide Protected Peptide Amide1% TFA in DCM[11]Analogous to the 2-Cl-Trt linker but for generating protected peptide amides. Useful for fragment-based synthesis strategies.

The Fmoc-SPPS Cycle: A Step-by-Step Mechanistic Walkthrough

The elongation of the peptide chain proceeds through a repetitive cycle of three main stages: Fmoc deprotection, amino acid coupling, and washing.[8]

Diagram: The Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle cluster_cycle Iterative Cycle Deprotection Step 1: Nα-Fmoc Deprotection (20% Piperidine in DMF) Wash1 Wash (DMF) Deprotection->Wash1 Removes Piperidine & Dibenzofulvene Adduct Coupling Step 2: Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Prepares for Coupling Wash2 Wash (DMF) Coupling->Wash2 Removes Excess Reagents & By-products Wash2->Deprotection Starts Next Cycle End Resin-Bound Fmoc-AA(n+1) Start Resin-Bound Fmoc-AA(1) Start->Deprotection

Caption: The core iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Step 1: Nα-Fmoc Deprotection

The cycle begins by removing the temporary Fmoc protecting group to expose a free amine on the N-terminus of the growing peptide chain.[13]

  • Mechanism : This is achieved by treating the resin with a solution of a secondary amine, most commonly 20% piperidine in DMF.[1][13] The piperidine acts as a base, abstracting the acidic proton on the fluorenyl ring system. This induces a β-elimination reaction, releasing the Fmoc group as dibenzofulvene (DBF) and carbon dioxide.[2][9]

  • Self-Validation : The released DBF is a reactive electrophile that can undergo side reactions. The piperidine serves a dual purpose: it not only deprotects but also acts as a scavenger, reacting with the DBF to form a stable, soluble adduct that is easily washed away.[2] The formation of this adduct can be monitored by its strong UV absorbance (~301 nm), which forms the basis for real-time monitoring in automated synthesizers to ensure deprotection is complete.[2][4]

Diagram: Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Base (Piperidine) abstracts acidic proton Fmoc_Peptide->Proton_Abstraction Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination Products H₂N-Peptide-Resin + Dibenzofulvene (DBF) + CO₂ Elimination->Products Scavenging DBF + Piperidine → Piperidine-DBF Adduct Products->Scavenging Scavenging Step

Caption: The base-catalyzed elimination mechanism for Fmoc group removal.

Step 2: Amino Acid Coupling

With a free amine available, the next Fmoc-protected amino acid in the sequence is introduced and covalently linked via a peptide bond. This is not a spontaneous reaction; the carboxylic acid of the incoming amino acid must first be activated.

  • Activation Mechanism : Activation is achieved using coupling reagents, which convert the carboxyl group into a highly reactive intermediate that is susceptible to nucleophilic attack by the peptide's N-terminal amine. The most common classes of coupling reagents are:

    • Carbodiimides : Such as N,N'-diisopropylcarbodiimide (DIC). DIC activates the amino acid, which can then react with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to form a reactive ester. This intermediate minimizes the risk of racemization.[15]

    • Aminium/Uronium Salts : Reagents like HATU, HBTU, and HCTU are the modern standard.[16] They react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to rapidly form a highly reactive OBt- or OAt-ester in situ, leading to fast and efficient coupling.[9]

  • Causality Behind Choices : While DIC/HOBt is cost-effective, aminium reagents like HATU offer superior efficiency, especially for sterically hindered amino acids or during "difficult" couplings, justifying their higher cost by ensuring higher peptide purity and yield.[13]

Washing Steps

Thorough washing between deprotection and coupling, and after coupling, is a deceptively simple but absolutely critical step.[8] High-quality, amine-free DMF must be used to swell the resin and solubilize reagents.[13] The washing steps ensure the complete removal of all excess reagents and soluble by-products, preventing them from interfering with subsequent steps and ensuring the final product is as pure as possible.[9]

The Final Act: Cleavage, Deprotection, and Purification

Once the desired sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all the side-chain protecting groups.

The Cleavage Cocktail

This "global deprotection" is typically accomplished by treating the peptide-resin with a strong acid, almost always trifluoroacetic acid (TFA). However, the acid-mediated removal of side-chain protecting groups (like Boc from Trp or tBu from Tyr) generates highly reactive carbocations. These cations can re-attach to and modify sensitive amino acid residues, particularly tryptophan and methionine.[17]

To prevent this, the TFA is mixed with "scavengers"—nucleophilic reagents that trap these reactive cations. The composition of the cleavage cocktail is dictated by the amino acid sequence of the peptide.

Reagent CocktailComposition (Typical)Rationale & Target Residues
TFA / TIPS / H₂O 95% / 2.5% / 2.5%The most common "go-to" cocktail. Triisopropylsilane (TIPS) is an excellent carbocation scavenger. Water helps with solubility and scavenges some species. Sufficient for most peptides.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT82.5% / 5% / 5% / 5% / 2.5%
Reagent B TFA / Phenol / H₂O / TIPS88% / 5% / 5% / 2%
Protocol: Standard Cleavage and Precipitation
  • Preparation : Dry the peptide-resin thoroughly under vacuum.

  • Cleavage : Add the appropriate cleavage cocktail to the resin in a reaction vessel (approx. 10 mL per gram of resin).

  • Incubation : Gently agitate the mixture at room temperature for 2-4 hours. The exact time depends on the stability of the protecting groups.

  • Filtration : Filter the resin to collect the TFA solution containing the cleaved peptide. Wash the resin once or twice with fresh TFA to ensure complete recovery.

  • Precipitation : Add the combined TFA filtrate dropwise into a 10-fold excess of cold (0°C) diethyl ether. The peptide, being polar, will precipitate out of the non-polar ether.

  • Isolation : Centrifuge the ether suspension to pellet the crude peptide. Decant the ether.

  • Washing : Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and organic impurities.

  • Drying : Dry the crude peptide pellet under vacuum to yield a fluffy white powder.

Purification and Analysis

The crude peptide is rarely pure enough for its intended application. The final stage involves purification, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), followed by characterization and purity confirmation using Mass Spectrometry (MS).

Advanced Considerations and Troubleshooting

  • Difficult Sequences : Certain peptide sequences are prone to forming stable secondary structures (β-sheets) on the resin, leading to aggregation. This blocks reagent access, causing incomplete deprotection and coupling, and resulting in deletion sequences.[10] Strategies to combat this include using PEG-based resins, elevating reaction temperatures, or incorporating "disrupting" elements like pseudoprolines or depsipeptides.[10][18]

  • Aspartimide Formation : Sequences containing Asp-Gly or Asp-Ser are susceptible to a side reaction where the Asp side chain cyclizes to form a stable aspartimide intermediate. This can lead to chain termination or rearrangement to an iso-aspartate residue.[19] Using specific protecting groups on the Asp side chain (e.g., OMpe) can mitigate this issue.

  • On-Resin Modifications : The orthogonality of Fmoc chemistry makes it highly compatible with on-resin modifications, such as cyclization, phosphorylation, or glycosylation, as these modifications can be performed while the peptide is still anchored and protected.[4]

Conclusion

The Fmoc/tBu strategy for solid-phase peptide synthesis is a robust, versatile, and highly refined methodology that has become the cornerstone of modern peptide science.[1][4] Its success is built upon the logical foundation of chemical orthogonality, allowing for the controlled, stepwise assembly of complex biomolecules. By understanding the causality behind each choice—from the resin and linker to the coupling reagents and cleavage conditions—researchers can move beyond rote protocol-following to intelligently design and troubleshoot their syntheses. This deeper, mechanistic understanding is the key to unlocking the full potential of Fmoc chemistry and successfully producing the high-quality peptides required for cutting-edge research and therapeutic development.[]

References

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Pires, D. A. T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

  • AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. [Link]

  • AAPPTec. Solid Phase Peptide Synthesis Brief History. [Link]

  • ResearchGate. (2015). Question on difficult sequences in solid phase synthesis. [Link]

  • Wikipedia. Solid-phase synthesis. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

  • Merrifield, R. B. (1996). Concept and early development of solid-phase peptide synthesis. Peptide Science. [Link]

  • ACS Publications. Prediction of difficult sequences in solid-phase peptide synthesis. [Link]

  • Beyermann, M., & Bienert, M. (2001). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Biopolymers. [Link]

Sources

Methodological & Application

Application Note: Advanced Peptide Coupling Strategies for 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenges of a Sterically Hindered and Electron-Rich Amino Acid Derivative

The successful incorporation of structurally complex amino acid derivatives is a critical aspect of modern peptide synthesis and drug development. 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid presents a unique set of challenges for peptide bond formation. As a derivative of anthranilic acid, its ortho-amino and carboxylic acid functionalities create significant steric hindrance, which is further compounded by the bulky Fluorenylmethyloxycarbonyl (Fmoc) protecting group. Additionally, the 5-(cyclopropylmethoxy) substituent acts as an electron-donating group, which can decrease the electrophilicity of the carboxyl carbon, making it less susceptible to nucleophilic attack by the incoming amine.

These combined steric and electronic effects necessitate the use of highly efficient coupling methodologies to achieve satisfactory yields and purity while minimizing side reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting and implementing optimal coupling strategies for this challenging building block. We will delve into the mechanistic rationale behind reagent selection, provide detailed experimental protocols, and offer troubleshooting guidance based on field-proven insights.

The Crucial Role of the Coupling Reagent: A Mechanistic Perspective

Standard peptide coupling involves the activation of a carboxylic acid to form a reactive intermediate that is then readily attacked by the amino group of another residue.[1][2] The choice of coupling reagent is paramount for difficult couplings, such as those involving this compound.[1]

The Inadequacy of Carbodiimides Alone

While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents, they are often insufficient for sterically hindered substrates when used alone.[3] They can lead to slow reaction rates, incomplete coupling, and an increased risk of side reactions, including racemization.[3][4]

The Power of Additives and In Situ Activating Reagents

To overcome these limitations, modern peptide synthesis relies on in situ activating reagents or the use of carbodiimides in conjunction with additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[1][5] These additives react with the initial activated species to form active esters that are more reactive and less prone to side reactions.[5]

Today, the most effective coupling reagents are phosphonium and aminium/uronium salts, which incorporate these activating moieties directly into their structure.[1][5] These reagents are easy to use, facilitate rapid reactions even with sterically hindered amino acids, and generally result in cleaner product profiles.[5]

PeptideCouplingMechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH (Fmoc-Amino Acid) Active_Ester Reactive Intermediate (OAt or Oxyma Ester) Carboxylic_Acid->Active_Ester + Coupling Reagent + Base (DIPEA) Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2 (N-terminal of Peptide) Byproduct Byproduct MethodSelection Start Start: Coupling of This compound Check_Difficulty Is the coupling proving extremely difficult? Start->Check_Difficulty Check_Safety Is safety (avoiding explosive reagents) a top priority? Check_Difficulty->Check_Safety No Use_HATU Use HATU Protocol Check_Difficulty->Use_HATU Yes Check_Safety->Use_HATU No, prioritize raw power Use_COMU Use COMU Protocol Check_Safety->Use_COMU Yes Consider_DICOxyma Consider DIC/OxymaPure for cost-effectiveness Check_Safety->Consider_DICOxyma Alternative End Proceed to Workup & Purification Use_HATU->End Use_COMU->End Consider_DICOxyma->End

Sources

Application Notes and Protocols for the Use of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid as a Conformationally Constrained Unnatural Amino Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The incorporation of unnatural amino acids into peptides is a transformative strategy in modern drug discovery, enabling the design of peptidomimetics with enhanced therapeutic properties. This guide provides a comprehensive overview of the application of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid, a novel unnatural amino acid designed to impart significant conformational constraints on the peptide backbone. We will delve into its unique structural features, provide detailed protocols for its seamless integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and explore the profound implications of its use for developing next-generation peptide therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of conformational restriction in their peptide-based projects.

Introduction: The Rationale for Conformational Constraint in Peptide Drug Design

Peptides are exquisite signaling molecules, capable of mediating a vast array of biological processes with high potency and selectivity. However, their therapeutic potential is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced receptor binding affinity. The introduction of conformationally constrained unnatural amino acids is a powerful approach to address these limitations. By rigidifying the peptide backbone, we can pre-organize the molecule into a bioactive conformation, thereby enhancing its interaction with its biological target and improving its resistance to enzymatic degradation.[1][2]

This compound is a unique building block that combines the rigidifying effect of an anthranilic acid scaffold with the conformational influence of a cyclopropylmethoxy moiety. Anthranilic acid derivatives have a well-established role as pharmacophores in medicinal chemistry, and their incorporation into peptides can induce stable turn-like structures.[3] The cyclopropyl group further restricts the rotational freedom of the side chain, offering a precise tool for sculpting the peptide's three-dimensional structure.[4][5]

Physicochemical Properties and Synthesis of this compound

While specific experimental data for this compound is not widely available in the public domain, we can infer its properties from the closely related analog, Fmoc-5-amino-2-methoxybenzoic acid, and the known contributions of the cyclopropyl group.

PropertyEstimated Value/CharacteristicRationale and Remarks
Molecular Formula C27H25NO5Based on chemical structure.
Molecular Weight ~443.49 g/mol Calculated based on the molecular formula.
Appearance White to off-white solidTypical for Fmoc-protected amino acids.
Solubility Soluble in DMF, NMP, and DMSOExpected solubility in common SPPS solvents.[6]
Melting Point >150 °C (decomposes)Inferred from similar aromatic Fmoc-amino acids.

Proposed Synthesis Route:

A plausible synthetic route for this compound would involve a multi-step process, likely starting from a commercially available substituted nitrobenzoic acid.

  • Etherification: Synthesis of 5-(cyclopropylmethoxy)-2-nitrobenzoic acid from a suitable precursor, such as 5-hydroxy-2-nitrobenzoic acid, via Williamson ether synthesis with (bromomethyl)cyclopropane.

  • Reduction: Reduction of the nitro group to an amine to yield 2-amino-5-(cyclopropylmethoxy)benzoic acid. This can be achieved through catalytic hydrogenation using a palladium on carbon catalyst.[7]

  • Fmoc Protection: Protection of the resulting amine with an Fmoc group using a reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions to yield the final product.[6]

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation

The following is a detailed, step-by-step protocol for the incorporation of this compound into a peptide sequence using a standard Fmoc-based SPPS workflow.[4][8]

Materials and Reagents
Reagent/MaterialGrade/PurityRecommended Supplier
This compound>98%Available from specialized chemical suppliers.
Rink Amide or Wang Resin100-200 meshStandard peptide synthesis grade.
N,N-Dimethylformamide (DMF)Anhydrous, amine-freeHigh purity is critical for successful synthesis.
PiperidineReagent gradeFor Fmoc deprotection.
Diisopropylethylamine (DIPEA)Reagent gradeBase for coupling reactions.
HBTU/HATU/HCTUCoupling reagentChoose based on peptide sequence and complexity.
Trifluoroacetic acid (TFA)Reagent gradeFor cleavage from the resin.
Triisopropylsilane (TIS)Reagent gradeScavenger for cleavage.
Dichloromethane (DCM)ACS gradeFor washing steps.
Diethyl etherAnhydrousFor peptide precipitation.
SPPS Workflow Visualization

SPPS_Workflow Fmoc-SPPS Workflow for Unnatural Amino Acid Incorporation Resin 1. Resin Swelling (DMF/DCM) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-UAA-OH, Activator, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Next cycle Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection End of sequence Final_Wash 7. Final Washing (DMF, DCM) Final_Deprotection->Final_Wash Cleavage 8. Cleavage & Deprotection (TFA/TIS/H2O) Final_Wash->Cleavage Precipitation 9. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Characterization 11. Characterization (Mass Spectrometry) Purification->Characterization

Caption: Step-by-step workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol

Step 1: Resin Preparation and Swelling

  • Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF from the reaction vessel.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.[8]

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

  • Drain the solution.

Step 3: Washing

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the Fmoc adduct.

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Step 4: Coupling of this compound

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. Note: Due to the potential steric hindrance of the unnatural amino acid, a longer coupling time or a double coupling may be necessary. Monitor the reaction progress using a colorimetric test.

Step 5: Washing

  • Drain the coupling solution from the resin.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents.

Step 6: Repeat for Subsequent Amino Acids

  • Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

Step 7: Final Deprotection and Washing

  • After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Wash the resin extensively with DMF and then with DCM.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Step 8: Cleavage and Side-Chain Deprotection

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the dried resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

Step 9: Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact on Peptide Structure and Conformation

The incorporation of this compound is designed to induce a rigid, well-defined conformation in the resulting peptide. This is achieved through two primary mechanisms:

  • Backbone Rigidity: The anthranilic acid core restricts the rotation around the N-Cα and Cα-C bonds, effectively locking the peptide backbone into a specific geometry.

  • Side-Chain Constraint: The cyclopropyl group in the cyclopropylmethoxy side chain introduces significant steric constraints, limiting the conformational freedom of this moiety and potentially influencing the overall peptide fold.[5]

This conformational rigidity can be highly advantageous for stabilizing secondary structures such as β-turns, which are often crucial for receptor recognition and biological activity.[9]

Visualization of Conformational Constraint

Conformational_Constraint Impact of Unnatural Amino Acid on Peptide Conformation cluster_0 Flexible Peptide cluster_1 Constrained Peptide A1 Conformation 1 B1 Conformation 2 A1->B1 Multiple Conformations C1 Conformation 3 B1->C1 D1 ... C1->D1 Receptor Target Receptor C1->Receptor Weak Binding A2 Bioactive Conformation A2->B2 Defined Conformation A2->Receptor Strong Binding

Caption: A flexible peptide exists in multiple conformations, while a constrained peptide is locked into a bioactive conformation, leading to enhanced receptor binding.

Analytical Characterization of the Final Peptide

The purity and identity of the synthesized peptide should be confirmed using standard analytical techniques.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used to assess the purity of the peptide. A single, sharp peak is indicative of a pure product.

  • Mass Spectrometry (MS): This is used to confirm the molecular weight of the synthesized peptide, verifying that the correct amino acids, including the unnatural residue, have been incorporated.

Analytical MethodExpected ResultInterpretation
RP-HPLC >95% purityConfirms the homogeneity of the synthesized peptide.
Mass Spectrometry Observed mass matches the calculated theoretical massVerifies the correct incorporation of all amino acids.

Applications in Drug Discovery and Development

The use of this compound opens up new avenues for the design of potent and stable peptide therapeutics. Potential applications include:

  • Development of Potent Receptor Agonists and Antagonists: By locking a peptide into its bioactive conformation, it is possible to significantly enhance its binding affinity and efficacy at its target receptor.

  • Improving Metabolic Stability: The rigid structure can protect the peptide from proteolytic degradation, thereby increasing its in vivo half-life.

  • Enhancing Selectivity: A well-defined conformation can lead to more specific interactions with the intended target, reducing off-target effects.

  • Creation of Novel Peptide Scaffolds: This unnatural amino acid can be used to create unique peptide architectures with novel biological activities.

Conclusion

This compound is a promising new tool for peptide chemists and drug developers. Its ability to impart significant conformational constraint on the peptide backbone offers a powerful strategy for overcoming the traditional limitations of peptide therapeutics. The protocols and insights provided in this guide are intended to facilitate the successful application of this novel unnatural amino acid in a wide range of research and development projects, ultimately contributing to the discovery of new and more effective peptide-based medicines.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem.
  • Amir, M., et al. (2003). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 11(24), 5219-5227. [Link]

  • Bretscher, L. E., et al. (1995). The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. Journal of Medicinal Chemistry, 38(14), 2662-2667. [Link]

  • Cowell, S. M., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785-2798. [Link]

  • O'Leary, D. J. (2016). Conformational restriction by steric effects due to the structural characteristics of cyclopropane. ResearchGate. [Link]

  • Karthikeyan, C., & Trivedi, P. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate. [Link]

  • White, A. M., & Gellman, S. H. (2022). Conformational design of cyclic peptides. University of Glasgow Theses. [Link]

  • Burlina, F., et al. (2012). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Organic Letters, 14(1), 324-327. [Link]

  • Kumar, A., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research, 3(4), 226-234. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • O'Leary, D. J. (2020). Helix-forming aliphatic homo-δ-peptide foldamers based on conformational restriction of cyclopropane. ChemRxiv. [Link]

  • Azoitei, A., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels, 8(8), 522. [Link]

  • Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 955-979. [Link]

  • Johannesson, H., et al. (2007). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Molecules, 12(4), 813-840. [Link]

  • Derda, R., & Jafari, M. R. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(4), 859. [Link]

  • Burgess, K. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

  • de Oliveira, C. I. F., et al. (2022). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. International Journal of Molecular Sciences, 23(19), 11847. [Link]

Sources

Application Note: A Robust Solid-Phase Synthesis Workflow for Peptides Incorporating 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as stability, potency, and target selectivity.[1][2][3] Solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the cornerstone for the assembly of such modified peptides.[4][5][6][7] This application note provides a detailed, field-proven protocol for the successful incorporation of the novel unnatural amino acid, 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid, into a growing peptide chain on a solid support.

The unique structure of this compound, a benzoic acid derivative, presents a distinct challenge compared to the coupling of standard alpha-amino acids. The electronic nature and steric hindrance of the benzoic acid moiety can lead to sluggish and inefficient amide bond formation.[8][9] This guide outlines a robust workflow, emphasizing an optimized coupling strategy to overcome these challenges and ensure high-yield synthesis of the desired peptide.

Core Principles of the Fmoc-SPPS Workflow

The Fmoc-based solid-phase peptide synthesis is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10][11][12] The fundamental steps of each cycle are:

  • Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.[12][13]

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts.[10][14]

  • Amino Acid Coupling: Activation of the incoming Fmoc-protected amino acid's carboxyl group and its subsequent reaction with the newly liberated N-terminal amine of the peptide chain to form a new peptide bond.[15][16]

  • Washing: Final washing steps to ensure the removal of unreacted reagents before initiating the next cycle.[10]

This iterative process is repeated until the desired peptide sequence is assembled.[17] The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of any side-chain protecting groups.[11]

Experimental Workflow Diagram

SPPS_Workflow start Start: Resin-bound Peptide (Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Activated Fmoc-AA + Coupling Reagents wash1->coupling wash2 DMF Wash coupling->wash2 cycle_end Repeat Cycle or Proceed to Cleavage wash2->cycle_end cycle_end->deprotection Next Amino Acid cleavage Final Cleavage & Deprotection (TFA Cocktail) cycle_end->cleavage Final Step end Purified Peptide cleavage->end

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

ReagentSupplierRecommended Purity
Rink Amide ResinVarious100-200 mesh
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
PiperidineVarious>99%
Dichloromethane (DCM)VariousACS Grade
This compoundCustom Synthesis/Vendor>98%
Diisopropylcarbodiimide (DIC)Various>99%
1-Hydroxybenzotriazole (HOBt)Various>98%
Trifluoroacetic Acid (TFA)Various>99%
Triisopropylsilane (TIS)Various>98%
WaterVariousHPLC Grade
Diethyl EtherVariousACS Grade

Detailed Protocols

Resin Preparation and Swelling

The initial step in SPPS is the proper swelling of the resin to ensure that the reactive sites are accessible.[13]

  • Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) in a suitable reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection

The removal of the Fmoc group exposes the N-terminal amine for the subsequent coupling reaction.[6]

  • Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of this compound

This is the critical step for incorporating the title compound. Due to the reduced reactivity of the benzoic acid carboxyl group, a robust activation strategy is employed. The use of Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) is a well-established method for efficient amide bond formation while minimizing racemization.[18]

  • Pre-activation: In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF.

  • Add 3 equivalents of DIC to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Add the pre-activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. The extended reaction time is to ensure maximum coupling efficiency for this less reactive amino acid.

  • Monitoring the Coupling Reaction: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and finally DMF (2-3 times) to remove any unreacted reagents and byproducts.

Subsequent Amino Acid Couplings

For the addition of standard Fmoc-protected amino acids following the incorporation of the title compound, the standard coupling protocols can be resumed. A common and highly efficient coupling reagent for this is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[16]

  • Perform Fmoc deprotection as described in section 2.

  • In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid and 3 equivalents of HBTU in DMF.

  • Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Wash the resin as described in step 6 of section 3.

Cleavage and Deprotection

The final step is to cleave the synthesized peptide from the resin and remove any side-chain protecting groups.[19]

  • After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K, which is composed of:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Add the cleavage cocktail to the dry resin in a fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Peptide Characterization

The purity and identity of the synthesized peptide should be confirmed using standard analytical techniques.

Analytical TechniquePurpose
RP-HPLC To assess the purity of the crude and purified peptide.
Mass Spectrometry (LC-MS) To confirm the molecular weight of the desired peptide.
NMR Spectroscopy For detailed structural elucidation if required.

[20][21]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling 1. Insufficient activation of the benzoic acid.2. Steric hindrance.1. Increase the pre-activation time.2. Increase the coupling reaction time to 4-6 hours or perform a double coupling.3. Consider using a more potent coupling reagent like HATU.[22]
Low Peptide Yield 1. Incomplete cleavage from the resin.2. Loss of peptide during workup.1. Ensure the resin is completely dry before adding the cleavage cocktail.2. Increase the cleavage time to 4 hours.3. Minimize the number of ether washes during precipitation.
Side Reactions Scavengers in the cleavage cocktail are insufficient for protecting sensitive residues.Tailor the cleavage cocktail based on the peptide sequence. For instance, if the peptide contains methionine, a specific cocktail to prevent its oxidation may be necessary.[23][24]

Conclusion

The successful incorporation of this compound into a peptide sequence via solid-phase synthesis is achievable with a carefully optimized protocol. The key to success lies in a robust activation and coupling strategy to overcome the inherent low reactivity of the benzoic acid moiety. The detailed workflow provided in this application note serves as a comprehensive guide for researchers and drug development professionals, enabling the synthesis of novel peptides with potentially enhanced therapeutic properties.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chemistry For Everyone. (2025, June 13). How Is Solid-Phase Peptide Synthesis Automated? [Video]. YouTube.
  • Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Huang, H., & Rabenstein, D. L. (n.d.). A cleavage cocktail for methionine-containing peptides. PubMed.
  • Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids.
  • Chemistry Talks. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
  • AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives.
  • Applied Biosystems. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27.
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation.
  • ResearchGate. (n.d.). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | Request PDF.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ResearchGate. (2025, August 6). Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.
  • NIH. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
  • Fields, G. B., & Fields, C. G. (n.d.). The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. PMC.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • CPC Scientific. (n.d.). Unnatural Amino Acids.
  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • MDPI. (n.d.). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics.
  • Springer Protocols. (n.d.). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • NIH. (2013, December 2). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • eScholarship.org. (2023, March 29). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Sigma-Aldrich. (n.d.). Fmoc-5-amino-2-methoxybenzoic acid AldrichCPR.
  • BenchChem. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.

Sources

Troubleshooting & Optimization

Overcoming low coupling efficiency with 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. As a sterically hindered and electronically modified amino acid analog, its use in solid-phase peptide synthesis (SPPS) can present challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve optimal coupling efficiency.

Understanding the Challenge: Steric Hindrance and Electronic Effects

The structure of this compound presents a dual challenge for efficient peptide bond formation. The ortho-amino group on the benzoic acid ring creates significant steric hindrance around the carboxylic acid. Additionally, the electron-donating nature of the cyclopropylmethoxy group can influence the reactivity of the carboxylic acid. These factors can lead to slower reaction kinetics and incomplete couplings when using standard SPPS protocols.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency with this compound?

Low coupling efficiency is the most common issue encountered with this amino acid derivative. It is primarily due to the steric hindrance imposed by the ortho-Fmoc-amino group, which impedes the approach of the activated carboxylic acid to the resin-bound amine.

Q2: Can I use standard coupling reagents like DIC/HOBt?

While DIC/HOBt is a workhorse for many standard amino acids, it often proves insufficient for sterically demanding couplings.[1] You will likely experience very low yields with this combination. More potent activating agents are strongly recommended.

Q3: Is double coupling necessary?

Yes, for this building block, a double coupling strategy is highly recommended as a default starting point. If monitoring tests still indicate incomplete reaction, a second, and in some refractory cases, a third coupling cycle may be necessary.

Q4: Can I use elevated temperatures to improve coupling?

Elevated temperatures, often employed in microwave-assisted peptide synthesis, can be beneficial for driving sterically hindered couplings to completion. However, this must be balanced with the potential for increased side reactions, such as racemization. Careful optimization is key.

Q5: Are there any specific purity concerns with the starting material?

Yes, ensure the purity of your this compound. Contaminants such as free amino acids or residual acetic acid from the manufacturing process can interfere with the coupling reaction and lead to chain termination.[1]

Troubleshooting Guide: Overcoming Low Coupling Efficiency

This section provides a systematic approach to troubleshooting and optimizing the incorporation of this compound into your peptide sequence.

Problem 1: Incomplete Coupling Detected by Monitoring Test (e.g., Kaiser Test)

Root Cause Analysis:

The primary cause is insufficient activation of the carboxylic acid or slow reaction kinetics due to steric hindrance. The choice of coupling reagent and reaction conditions are critical.

Solutions and Protocols:

  • Employ a High-Potency Coupling Reagent: Uronium/aminium or phosphonium-based coupling reagents are essential for activating sterically hindered amino acids.[2][3] Reagents that form highly reactive OAt esters, such as HATU and HBTU, are particularly effective.[3] COMU, which is based on OxymaPure, is another excellent and safer alternative.[2][3]

    • Protocol 1.1: HATU/DIPEA Coupling

      • Pre-activate a solution of this compound (3-5 equivalents) with HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 15-30 minutes.

      • Add the pre-activated solution to the deprotected resin.

      • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

      • Perform a monitoring test (e.g., Kaiser test) to check for completion.[4]

  • Implement a Double Coupling Strategy: If the initial coupling is incomplete, do not proceed to the next deprotection step. Instead, perform a second coupling.

    • Protocol 1.2: Double Coupling

      • After the first coupling reaction, drain the reaction vessel.

      • Wash the resin thoroughly with DMF (3x).

      • Repeat the coupling procedure using a fresh solution of the activated amino acid.

      • Re-evaluate the coupling efficiency with a monitoring test.

Problem 2: Repeated Incomplete Couplings Despite Using Potent Reagents

Root Cause Analysis:

Severe steric hindrance may require more forcing conditions or alternative activation strategies. The solvent can also play a role in reaction efficiency.

Solutions and Protocols:

  • Consider Alternative High-Activity Reagents: For extremely difficult couplings, reagents like PyAOP or TOTT, which have shown good results with N-methylated and other sterically hindered amino acids, may be beneficial.[2][5]

    Coupling ReagentClassKey Advantages
    HATU Uronium/AminiumForms highly reactive OAt esters; excellent for hindered couplings.[3]
    HCTU Uronium/AminiumSimilar to HATU but often more cost-effective.
    COMU Uronium/AminiumOxyma-based, non-explosive, and highly efficient.[2]
    PyAOP PhosphoniumParticularly effective for N-methyl amino acids and other challenging couplings.[5]
    TOTT ThiuroniumGood for sterically hindered amino acids with potentially lower racemization.[2]
  • Solvent Optimization: While DMF is the standard solvent, in cases of aggregation or poor reaction kinetics, a switch to N-methylpyrrolidone (NMP) or the use of a small percentage of DMSO as a co-solvent can be beneficial.[4]

  • Microwave-Assisted Synthesis: Microwave energy can significantly accelerate slow coupling reactions.

    • Protocol 2.1: Microwave-Assisted Coupling

      • Follow the pre-activation steps as in Protocol 1.1.

      • Place the reaction vessel in a microwave peptide synthesizer.

      • Irradiate at a controlled temperature (e.g., 50-75°C) for 5-15 minutes.

      • Monitor for completion.

Problem 3: Suspected Side Reactions (e.g., Racemization)

Root Cause Analysis:

The use of highly activating coupling reagents and elevated temperatures can increase the risk of racemization, especially with non-standard amino acids.

Solutions and Protocols:

  • Use a Weaker Base: In place of DIPEA, consider using a less hindered or weaker base like N-methylmorpholine (NMM) or sym-collidine to minimize the risk of racemization.[2]

  • In Situ Neutralization Protocols: For sensitive couplings, in situ neutralization protocols can be advantageous. This involves adding the base directly to the coupling cocktail rather than as a separate pre-neutralization step.

Experimental Workflow Visualization

The following diagram illustrates a recommended workflow for the successful coupling of this compound.

SPPS_Workflow start Start: Deprotected Resin-Bound Peptide preactivate Pre-activate: This compound + HATU/DIPEA in DMF start->preactivate couple Couple to Resin (2-4 hours, RT) preactivate->couple monitor Monitoring Test (e.g., Kaiser Test) couple->monitor wash Wash Resin with DMF monitor->wash Complete double_couple Double Couple: Repeat Activation and Coupling monitor->double_couple Incomplete deprotect Fmoc Deprotection (20% Piperidine/DMF) wash->deprotect next_cycle Proceed to Next Coupling Cycle deprotect->next_cycle double_couple->monitor

Caption: Recommended SPPS workflow for coupling this compound.

Chemical Activation Pathway

The diagram below illustrates the activation of the carboxylic acid using HATU, a highly effective coupling reagent for this application.

Activation_Pathway cluster_activation Activation Step cluster_coupling Coupling Step amino_acid This compound R-COOH active_ester Activated OAt Ester R-CO-OAt amino_acid->active_ester hatu HATU Reagent hatu->active_ester base DIPEA Base base->active_ester peptide_bond Peptide Bond Formation Resin-NH-CO-R active_ester->peptide_bond resin_amine Resin-Bound Amine Resin-NH2 resin_amine->peptide_bond

Caption: Activation of the carboxylic acid with HATU to form a highly reactive OAt-ester intermediate.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1587-1601.
  • Jagriti Sharma. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry [Video]. YouTube. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 2(24), 3789–3791.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Michigan State University. (n.d.). Ring Conformations. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). Cyclohexane | MCC Organic Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • CrashCourse. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 [Video]. YouTube. [Link]

  • Chemical Society Reviews. (2016). Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

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Technical Support Center: Optimizing the Solubility of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical solutions for a common challenge encountered during peptide synthesis: the suboptimal solubility of the custom building block, 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid, in N,N-Dimethylformamide (DMF). Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Part 1: Understanding the Core Solubility Challenge

Q1: I'm having trouble dissolving this compound in DMF. Isn't DMF supposed to be an excellent solvent for Fmoc-amino acids?

This is a frequent and valid question. While DMF is the workhorse solvent for Solid-Phase Peptide Synthesis (SPPS) due to its polar aprotic nature, the solubility of any given Fmoc-amino acid is not guaranteed.[1][2] The structure of this particular derivative presents a confluence of factors that can hinder dissolution:

  • Molecular Bulk and π-Stacking: The large, planar fluorenyl (Fmoc) group can interact with other Fmoc groups via π-π stacking. This, combined with the bulky cyclopropylmethoxy group, creates a sterically hindered molecule that can favor packing into a stable crystal lattice.

  • Intermolecular Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. In the solid state, these groups can form strong dimeric interactions, which the DMF molecules must expend significant energy to disrupt.

  • Hydrophobicity: The Fmoc and cyclopropylmethoxy groups lend considerable hydrophobic character to the molecule.[] While DMF is polar, it must effectively solvate both the polar carboxylic acid and the large nonpolar regions of the molecule simultaneously.

Essentially, the energy required to break the solute-solute interactions (crystal lattice energy) is unfavorably high compared to the energy gained from solute-solvent interactions with DMF. Our task is to tip this energetic balance in favor of dissolution.

Part 2: Initial Troubleshooting & Standard Best Practices

Q2: What are the immediate, foundational steps I should take when facing poor solubility with this compound?

Before resorting to more advanced chemical modifications, it is critical to ensure your foundational techniques and materials are optimal. Many solubility issues can be resolved at this stage.

1. Verify DMF Quality: The quality of your DMF is paramount. Over time, DMF can degrade to form small amounts of dimethylamine.[4] This amine impurity can not only cause premature deprotection of the Fmoc group but can also affect the solvent's properties.[4][5]

  • Action: Always use high-purity, anhydrous, and amine-free DMF, preferably from a freshly opened bottle or a solvent purification system.[6]

2. Employ Mechanical & Physical Energy: Simple agitation is often insufficient for difficult-to-dissolve compounds.

  • Vigorous Stirring/Vortexing: Ensure the solid is not simply sitting at the bottom of the vessel. Continuous, vigorous agitation increases the surface area exposed to the solvent.

  • Sonication: This is a highly effective method for enhancing solubility. The high-frequency sound waves create and collapse microscopic cavitation bubbles, generating localized high pressure and temperature that physically break apart solute particles and accelerate mass transfer.[7][8] This is a mechanical aid and does not chemically alter the components.[9]

  • Gentle Warming: Gently warming the solution to 30-40°C can increase kinetic energy and improve solubility. Caution: Do not overheat. Prolonged exposure of Fmoc-amino acids to elevated temperatures, especially in the presence of any base impurities, can lead to degradation.

Initial Troubleshooting Workflow

The following diagram outlines the logical flow for initial troubleshooting.

G cluster_0 Start: Solubility Issue cluster_1 Level 1: Foundational Checks cluster_2 Evaluation cluster_3 Outcome Start Observe poor solubility of This compound in DMF DMF_Check Verify DMF Quality (Anhydrous, Amine-Free) Start->DMF_Check Agitate Apply Vigorous Agitation (Vortex / Stir Bar) DMF_Check->Agitate Sonicate Utilize Bath Sonicator (10-15 min cycles) Agitate->Sonicate Warm Apply Gentle Heat (30-40°C, monitor closely) Sonicate->Warm Decision Is the solution clear and fully dissolved? Warm->Decision Success Proceed to Reaction Decision->Success Yes Failure Proceed to Advanced Chemical Modification Decision->Failure No G start_node Start: Prepare Stock Solution weigh_solids 1. Weigh Fmoc-AA derivative and activator (e.g., Oxyma) into reaction vessel. start_node->weigh_solids add_liquids 2. Add DMF to target volume. Add 1.0-1.2 eq. DIPEA. weigh_solids->add_liquids dissolve 3. Vortex / Sonicate until ALL solids are dissolved. add_liquids->dissolve check_clarity Is the solution perfectly clear? dissolve->check_clarity add_coupler 4. Add coupling reagent (e.g., DIC, HATU) to initiate pre-activation. check_clarity->add_coupler Yes troubleshoot Troubleshoot: - Check calculations - Add slightly more DIPEA - Verify DMF quality check_clarity->troubleshoot No end_node Ready for Coupling add_coupler->end_node troubleshoot->dissolve

Caption: Workflow for preparing a fully dissolved stock solution.

Part 5: Additional FAQs

  • Q5: Will adding DIPEA to my stock solution negatively impact my coupling efficiency?

    • No, in fact, it is often beneficial. Most standard coupling protocols that use activators like HBTU, HATU, or HOBt/DIC already require a base like DIPEA to be added to the reaction vessel to neutralize the protonated amine on the resin and facilitate the reaction. [10]By adding it at the dissolution stage, you are simply pre-introducing a necessary reagent. Just be sure to account for this amount in your overall reaction stoichiometry if your protocol calls for a separate base addition.

  • Q6: I added DIPEA, but the solution is still cloudy or has formed an oil. What happened?

    • This is uncommon but could be due to several factors:

      • Water Contamination: Significant water in your DMF could cause the DIPEA salt to oil out or hydrolyze reagents. Ensure you are using anhydrous DMF.

      • Gross Stoichiometry Error: Ensure your calculation for molar equivalents of DIPEA is correct. A large excess is generally not necessary and can sometimes cause issues.

      • Purity of Starting Material: If the this compound is of low purity, the insoluble material may be a synthesis byproduct that will not dissolve under these conditions.

  • Q7: Can I prepare a large batch of the stock solution with DIPEA and store it?

    • It is strongly recommended to prepare the solution fresh just before the pre-activation and coupling steps. While the DIPEA salt is more soluble, the long-term stability of Fmoc-amino acids in a basic DMF solution is lower than in neutral DMF. [4]Storing for more than a few hours is not advisable to ensure the highest purity of your final peptide product.

References

  • Solvents for Solid Phase Peptide Synthesis. [Online]. Available: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Online]. Available: [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [Online]. Available: [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Online]. Available: [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Online]. Available: [Link]

  • Effects of Additives on the Physical Stability and Dissolution of Polymeric Amorphous Solid Dispersions: a Review. ResearchGate. [Online]. Available: [Link]

  • Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Online]. Available: [Link]

  • Cintas, P., & Luche, J. L. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research, 54(13), 2889-2900. [Online]. Available: [Link]

  • Methods for Removing the Fmoc Group. [Online]. Available: [Link]

  • Synthesis of Complex Molecular Systems—The Foreseen Role of Organic Chemists. ACS Central Science. [Online]. Available: [Link]

  • 2-Amino-5-methylbenzoic acid. PubChem. [Online]. Available: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(17), 3899. [Online]. Available: [Link]

  • Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. Molecules, 29(10), 2289. [Online]. Available: [Link]

  • Methods for Removing the Fmoc Group. ResearchGate. [Online]. Available: [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Online]. Available: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Online]. Available: [Link]

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. [Online]. Available: [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Online]. Available: [Link]

  • Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells. ResearchGate. [Online]. Available: [Link]

  • What solvent systems would be effective at dissolving Fmoc-lysine-OH? Reddit. [Online]. Available: [Link]

  • Solubility of organic compounds. Khan Academy. [Online]. Available: [Link]

  • Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasonics. [Online]. Available: [Link]

  • Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online. [Online]. Available: [Link]

  • Is sonication essential in solubility testing of a substance? ResearchGate. [Online]. Available: [Link]

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Improving the yield for the synthesis of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly with reaction yield, during this multi-step synthesis. We will explore the underlying chemical principles, troubleshoot common issues, and provide optimized protocols to enhance the efficiency and purity of your synthesis.

The synthesis of this molecule is typically achieved via a two-step process starting from 2-amino-5-hydroxybenzoic acid. The sequence involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by the alkylation of the phenolic hydroxyl group via a Williamson ether synthesis. While theoretically straightforward, practical execution can present challenges that impact the final yield. This guide provides a structured, question-and-answer approach to navigate these complexities.

Synthetic Workflow Overview

The logical pathway for this synthesis prioritizes the protection of the more nucleophilic amino group before proceeding to the etherification of the less reactive phenolic hydroxyl. This strategy prevents unwanted side reactions, such as N-alkylation, during the second step.

G cluster_0 Step 1: Fmoc Protection cluster_1 Step 2: Williamson Ether Synthesis SM 2-Amino-5-hydroxybenzoic acid INT 2-(Fmoc-amino)-5-hydroxybenzoic acid SM->INT  Fmoc-OSu or Fmoc-Cl,  Base (e.g., NaHCO3),  Solvent (e.g., Dioxane/Water) FP Target Molecule: This compound INT->FP  Cyclopropylmethyl bromide,  Base (e.g., K2CO3),  Solvent (e.g., DMF)

Caption: General two-step synthetic workflow.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis. Each question is followed by a detailed analysis of potential causes and actionable solutions.

Question 1: My overall yield is significantly lower than expected. Where should I begin my investigation?

A low overall yield in a multi-step synthesis points to inefficiencies in one or both reactions, or material loss during workup and purification. The first step is to isolate which stage is problematic.

Recommended Diagnostic Approach:

  • Analyze the Intermediate: After completing Step 1 (Fmoc protection), isolate a small, purified sample of the intermediate, 2-(Fmoc-amino)-5-hydroxybenzoic acid.[1]

  • Characterize and Quantify: Determine the yield and purity of this intermediate using techniques like ¹H NMR and LC-MS.

  • Isolate the Problem:

    • Low Yield/Purity in Step 1: If the yield of the intermediate is low or it is contaminated with starting material, focus your troubleshooting efforts on the Fmoc protection step (See Question 2).

    • High Yield/Purity in Step 1: If the intermediate is obtained in good yield and purity, the bottleneck is likely in the Williamson ether synthesis or the final purification (See Question 3).

G Start Low Overall Yield Check_INT Isolate and analyze 2-(Fmoc-amino)-5-hydroxybenzoic acid intermediate. Start->Check_INT Decision Intermediate Yield & Purity? Check_INT->Decision Troubleshoot_1 Focus on Step 1: Fmoc Protection (See Q2) Decision->Troubleshoot_1  Low Troubleshoot_2 Focus on Step 2: Williamson Ether Synthesis (See Q3 & Q4) Decision->Troubleshoot_2  High

Caption: Troubleshooting decision tree for low yield.

Question 2: The yield of the Fmoc protection step is poor. What are the common causes and solutions?

The reaction of an amino acid with an Fmoc-donating reagent is typically efficient, but issues can arise from suboptimal reaction conditions or reagent quality.

Potential Causes & Solutions:

Potential Cause Scientific Rationale & Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing, especially if the starting material has low solubility.[2]1. Extend Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is consumed. 2. Increase Temperature: Gently warm the reaction (e.g., to 40-50 °C), but avoid excessive heat which could degrade the Fmoc group. 3. Improve Solubility: Use a co-solvent system like Dioxane/Water or Acetone/Water to ensure all reactants are in solution.
Incorrect pH / Base The amino group must be deprotonated to act as a nucleophile, but a highly basic environment can hydrolyze the Fmoc-reagent (Fmoc-Cl or Fmoc-OSu). A mild inorganic base is ideal.Use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in an aqueous/organic solvent mixture to maintain a pH of ~8-9.[3]
Side Reaction at Hydroxyl Group While the amino group is a stronger nucleophile, some O-acylation at the phenolic hydroxyl can occur, leading to a complex product mixture.This is less common under mild basic conditions but can be suppressed by ensuring a controlled pH. Prioritizing reaction at the amine is the primary strategy.
Hydrolysis of Fmoc Reagent Fmoc-Cl, in particular, is sensitive to hydrolysis in aqueous media. Fmoc-OSu is generally more stable.If using Fmoc-Cl, add it slowly to the reaction mixture to minimize time spent in the aqueous phase before reacting with the amine. Consider switching to the more stable Fmoc-OSu reagent.[3]

Question 3: My Williamson ether synthesis step is inefficient. How can I optimize it?

The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[4] Its success hinges on effective deprotonation of the phenol and favorable conditions for the SN2 mechanism.

Optimization Strategies:

Parameter Scientific Rationale & Explanation Recommended Action
Choice of Base The phenolic proton (pKa ~10) requires a sufficiently strong base for complete deprotonation to form the nucleophilic phenoxide. Weak bases like NaHCO₃ are ineffective. Stronger bases like NaH or NaOH can risk hydrolyzing the ester-like linkage in the Fmoc group.Use a moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). K₂CO₃ is a cost-effective and reliable choice.
Solvent A polar aprotic solvent is required to dissolve the reactants and promote the SN2 reaction mechanism by solvating the cation of the base without solvating the nucleophile.[5]Use high-quality, anhydrous DMF or DMSO. Ensure the solvent is free of water, which can quench the phenoxide and reduce reaction efficiency.
Alkylating Agent The reaction requires a primary alkyl halide for an efficient SN2 reaction.[5][6] Cyclopropylmethyl bromide is a suitable primary halide.Use 1.1 to 1.5 equivalents of high-purity cyclopropylmethyl bromide. Ensure it has not degraded during storage.
Temperature & Time The reaction may require gentle heating to proceed at a reasonable rate. However, excessive heat can promote side reactions.Start the reaction at room temperature and monitor by TLC. If the reaction is slow, gently heat to 50-60 °C. Typical reaction times are 12-24 hours.
Side Reaction: C-Alkylation Phenoxides are ambident nucleophiles and can undergo alkylation at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). Polar aprotic solvents generally favor O-alkylation.Sticking to polar aprotic solvents like DMF or DMSO strongly favors the desired O-alkylation product.

Question 4: I've isolated my final product, but it's impure. What are the likely contaminants and how can I purify it?

Impurities can be carried over from previous steps or generated as byproducts. Effective purification is crucial for achieving the desired product quality.

Common Impurities and Purification Protocols:

Potential Impurity Source Recommended Purification Method
Unreacted 2-(Fmoc-amino)-5-hydroxybenzoic acid Incomplete Williamson ether synthesis.Recrystallization: This impurity is more polar than the final product. A solvent system like Ethyl Acetate/Hexanes or Toluene can be effective.[7] Column Chromatography: A silica gel column using a gradient of Ethyl Acetate in Hexanes with 1% acetic acid can separate the product from the more polar starting material.
(Cyclopropylmethyl) 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoate Esterification of the carboxylic acid by the alkylating agent.This side reaction is more likely under harsh conditions. Purification can be achieved by column chromatography. To avoid it, ensure a moderate base and temperature are used.
Dibenzofulvene (DBF) Adducts Degradation of the Fmoc group under basic conditions during the ether synthesis step.[8]While Fmoc is relatively stable to K₂CO₃, some degradation can occur with prolonged heating. Purification is best achieved by silica gel column chromatography.

Detailed Protocol: Recrystallization of Final Product

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or acetone).

  • Precipitation: Slowly add a non-polar solvent in which the product is insoluble (e.g., hexanes or petroleum ether) until the solution becomes cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then to 0-4 °C, to promote the formation of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: What is the optimal order of reactions: Fmoc protection first, or etherification first? A: Fmoc protection should be performed first. The amino group is a more potent nucleophile than the hydroxyl group. Attempting the Williamson ether synthesis first would lead to significant N-alkylation of the amino group, resulting in a mixture of undesired side products. Protecting the amine with the Fmoc group ensures that the subsequent alkylation occurs selectively at the desired phenolic hydroxyl position.

Q: What analytical techniques are best for monitoring these reactions? A:

  • Thin-Layer Chromatography (TLC): An indispensable tool for qualitative, real-time monitoring. Use a mobile phase like 7:3 Hexanes:Ethyl Acetate + 1% Acetic Acid. The product will be less polar (higher Rf) than the starting materials in both steps.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the presence of the desired product mass and assessing the purity of the reaction mixture with high sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate and the final product after isolation.

Q: Are there any specific safety precautions I should take? A: Yes. Always work in a well-ventilated fume hood.

  • Reagents: DMF and Dioxane are toxic solvents. Cyclopropylmethyl bromide is an alkylating agent and should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Organic Chemistry Portal. (n.d.). Protection of Amino Groups. Retrieved from [Link]

  • García, G., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • National Institutes of Health. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC.
  • Google Patents. (n.d.). JPWO2013089241A1 - Method for removing Fmoc group.
  • Google Patents. (n.d.). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
  • MDPI. (2022).
  • ACS Publications. (2025). Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base....
  • ChemBK. (n.d.). 2-Amino-5-hydroxybenzoic acid. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide: Navigating Boc and Fmoc Strategies for Peptides with Acid-Sensitive Groups

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher engaged in the chemical synthesis of peptides, particularly those adorned with delicate post-translational modifications (PTMs), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that dictates the entire synthetic approach and ultimately, the success of the endeavor. This guide provides an in-depth comparison of these two cornerstone methodologies, with a specific focus on their application to peptides bearing acid-sensitive functional groups. We will move beyond a simple recitation of facts to explore the causal chemistry, offer field-proven insights, and provide actionable protocols grounded in scientific literature.

The Orthogonality Principle: A Tale of Two Acids (and a Base)

The elegance of solid-phase peptide synthesis lies in the concept of orthogonality : the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups or the linkage to the solid support.[1] This principle is the fundamental differentiator between the Boc and Fmoc strategies.

  • Boc/Bzl Strategy: This classic approach, pioneered by Merrifield, is considered a "quasi-orthogonal" system. It relies on a differential acid lability scheme. The temporary Nα-Boc group is removed at each cycle with a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] The "permanent" side-chain protecting groups (often benzyl-based, Bzl) and the peptide-resin linker are designed to be stable to this repetitive TFA treatment but are ultimately cleaved in the final step with a much stronger, hazardous acid like anhydrous hydrogen fluoride (HF).[2][3]

  • Fmoc/tBu Strategy: This strategy represents a truly orthogonal system. The temporary Nα-Fmoc group is labile to basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] Conversely, the side-chain protecting groups (typically tert-butyl, tBu-based) and the resin linker are stable to this base treatment but are cleaved in the final step with a moderately strong acid, most commonly TFA.[5]

This fundamental difference in deprotection chemistry is the primary determinant of each strategy's suitability for synthesizing peptides with acid-sensitive functionalities.

The Challenge of Acid-Sensitive Groups: A Case Study on Sulfated Tyrosine

Many critical PTMs, such as phosphorylation, glycosylation, and sulfation, are notoriously sensitive to acid.[5] The sulfate ester of tyrosine (Tyr(SO₃H)), a modification crucial for many protein-protein interactions, serves as an excellent case study.[6] The Tyr(SO₃H) moiety is highly prone to hydrolysis (desulfation) under acidic conditions.[7]

The Inviability of the Boc Strategy for Sulfated Peptides:

The Boc/Bzl strategy is fundamentally incompatible with the synthesis of sulfated peptides. The repetitive exposure to 50% TFA during each synthesis cycle would lead to progressive and significant loss of the sulfate group. Furthermore, the final, aggressive HF cleavage step would ensure nearly complete desulfation. This makes the Boc strategy an unworkable approach for obtaining the desired sulfated peptide in any reasonable yield.

The Fmoc Strategy: A Viable but Nuanced Solution:

The Fmoc strategy, by avoiding repetitive acid treatment, is the established method of choice.[5] However, the final TFA cleavage step still poses a significant challenge. Research has shown that the rate of TFA-mediated desulfation is strongly dependent on temperature.[6] By performing the cleavage at reduced temperatures (e.g., 0°C), the rate of desulfation can be minimized relative to the rate of tBu-based side-chain protecting group removal. Even under these optimized conditions, some degree of desulfation is often observed, particularly with prolonged cleavage times required for complex peptides.[6]

This reality has driven the development of advanced Fmoc-compatible building blocks, such as Fmoc-Tyr(OSO₂F)-OH, where a highly stable fluorosulfate group is carried through the synthesis and then converted to the sulfate post-cleavage, thereby circumventing the issue of TFA lability altogether.[7]

Workflow Comparison: Boc vs. Fmoc SPPS

The distinct chemical philosophies of the two strategies are best illustrated by their respective workflows.

Boc SPPS Workflow

cluster_cycle Synthesis Cycle (Repeated n-1 times) Boc_Deprotection Nα-Boc Deprotection (50% TFA/DCM) Neutralization Neutralization (e.g., 10% DIEA/DCM) Boc_Deprotection->Neutralization Acidic N-terminus Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Free N-terminus Wash_Boc Wash Coupling->Wash_Boc Wash_Boc->Boc_Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection (Anhydrous HF + Scavengers) Wash_Boc->Final_Cleavage Final Cycle Start_Boc Start: Boc-AA-Resin Start_Boc->Boc_Deprotection Product_Boc Crude Peptide Final_Cleavage->Product_Boc cluster_cycle Synthesis Cycle (Repeated n-1 times) Fmoc_Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Fmoc_Deprotection->Coupling Free N-terminus Wash_Fmoc Wash Coupling->Wash_Fmoc Wash_Fmoc->Fmoc_Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection (TFA + Scavengers) Wash_Fmoc->Final_Cleavage Final Cycle Start_Fmoc Start: Fmoc-AA-Resin Start_Fmoc->Fmoc_Deprotection Product_Fmoc Crude Peptide Final_Cleavage->Product_Fmoc

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Quantitative Performance and Side Reaction Profile

While a direct side-by-side synthesis of a sulfated peptide via Boc and Fmoc is impractical due to the futility of the Boc approach, we can construct a comparative summary based on established chemical principles and experimental data for relevant reactions.

FeatureBoc/Bzl StrategyFmoc/tBu StrategyRationale & Causality
Suitability for Tyr(SO₃H) Not ViableViable (Method of Choice) The sulfate ester is highly labile to the repetitive TFA treatments and final HF cleavage inherent to the Boc strategy. The Fmoc strategy's basic deprotection preserves the sulfate group during chain elongation. [6][7]
Expected Yield of Sulfated Peptide ~0%70-85% (with cold TFA cleavage)Desulfation is the primary side reaction. Kitagawa et al. demonstrated that even with cold 90% aqueous TFA, ~15% desulfation can occur over 15-18 hours of cleavage. [6]The Boc strategy's repeated acid exposure would lead to near-total loss.
Primary Side Reaction for Tyr(SO₃H) Desulfation Desulfation (during final cleavage)The mechanism is acid-catalyzed hydrolysis of the sulfate ester bond. The rate is significantly accelerated by the strong acids (TFA, HF) used in these strategies. [6][8]
General Side Reactions - Premature side-chain deprotection- Alkylation of Trp, Met, Cys by carbocations from Bzl groups- Aspartimide formation (in HF)- Aspartimide formation (in piperidine)- Diketopiperazine formation- Racemization of His, Cys- Alkylation of Trp by carbocations from tBu groupsBoc: Repetitive TFA can slowly cleave acid-labile side-chain groups. HF generates stable carbocations. [2]Fmoc: Piperidine can catalyze succinimide formation from Asp. The free N-terminus at the dipeptide stage can attack the ester linkage.
Reagent & Equipment Safety Requires specialized, hazardous HF apparatus. HF is extremely corrosive and toxic.Uses standard laboratory glassware. TFA is corrosive but significantly less hazardous than HF.HF reacts with glass and requires dedicated Teflon labware. [3]TFA is a strong, volatile acid but manageable in a standard fume hood.

Experimental Protocols: Synthesis of a Sulfated Peptide

To provide a practical context, we present a detailed protocol for the synthesis of a model sulfated peptide, CCK-12 (H-Gly-Trp-Met-Asp-Phe-Gly-Arg-Arg-Ser-Ala-Glu-Asp-Tyr(SO₃H)-NH₂), based on the successful Fmoc-based strategies reported in the literature. An analogous Boc protocol is not provided as it is chemically unfeasible.

Fmoc-SPPS Protocol for Sulfated CCK-12

This protocol is adapted from the strategy described by Kitagawa et al. for the synthesis of sulfated peptides. [6] 1. Resin Preparation:

  • Start with 100 mg of Rink Amide resin (substitution ~0.5 mmol/g).

  • Swell the resin in DMF for 1 hour in a peptide synthesis vessel.

2. Synthesis Cycle (Automated or Manual):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • Pre-activate a 4-fold molar excess of the corresponding Fmoc-amino acid (including Fmoc-Tyr(SO₃Na)-OH for the sulfated position) with HBTU (3.9 eq) and HOBt (4 eq) in the presence of DIEA (8 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (5x).

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

3. Final Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM (5x) and dry under vacuum for 2 hours.

  • Prepare a cleavage cocktail of 90% aqueous TFA . It is critical to pre-chill this cocktail to 0°C.

  • Add the cold cleavage cocktail (10 mL/g of resin) to the dried peptide-resin in a flask kept in an ice bath (0°C).

  • Stir the slurry at 0°C. The optimal time must be determined empirically, but for a peptide of this complexity, approximately 15-18 hours may be required to ensure complete removal of all side-chain protecting groups (e.g., Pbf from Arg). [6]* Filter the resin and collect the TFA filtrate. Wash the resin with a small amount of fresh, cold TFA.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether.

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

4. Purification and Analysis:

  • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. The mass spectrum should confirm the presence of the +80 Da modification corresponding to the sulfate group.

Conclusion and Expert Recommendations

For the synthesis of peptides containing acid-sensitive groups like sulfated tyrosine, the Fmoc/tBu strategy is the only viable and recommended approach . The fundamental chemistry of the Boc/Bzl strategy, with its reliance on repetitive strong acid deprotection and a final harsh HF cleavage, is incompatible with the stability of these delicate functionalities.

While the Fmoc strategy provides a robust framework, success is not guaranteed without careful consideration of the specific acid-sensitive group. As demonstrated with sulfated tyrosine, even the final TFA cleavage must be optimized (e.g., by reducing the temperature) to minimize degradation and maximize the yield of the desired modified peptide. [6]For particularly challenging sequences or highly sensitive PTMs, researchers should explore advanced protecting group strategies that offer an additional layer of orthogonality, such as the fluorosulfate-to-sulfate conversion, which completely avoids the exposure of the final modification to acid. [7] Ultimately, a deep understanding of the chemical mechanisms behind each strategy is paramount. By recognizing the inherent limitations and advantages of both Boc and Fmoc chemistries, researchers can make informed decisions, design robust synthetic routes, and successfully navigate the complex landscape of modified peptide synthesis.

References

  • Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(34), 9976-9980. Available at: [Link]

  • Applied Peptide Company. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Hartl, M., & Huber, C. G. (2007). Stability of tyrosine sulfate in acidic solutions. Journal of the American Society for Mass Spectrometry, 18(4), 669–677. Available at: [Link]

  • Havliš, J., & Hrabák, J. (2003). Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley. Kvasny Prumysl, 49(11-12), 290-296. Available at: [Link]

  • Kitagawa, K., et al. (2001). Facile solid-phase synthesis of sulfated tyrosine-containing peptides: total synthesis of human big gastrin-II and cholecystokinin (CCK)-39. The Journal of Organic Chemistry, 66(9), 3019-3024. Available at: [Link]

  • Bray, B. L. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology (Vol. 35, pp. 39-62). Humana Press. Available at: [Link]

  • Taylor, K. A., et al. (2023). Identification of tyrosine sulfation in the variable region of a bispecific antibody and its effect on stability and biological activity. mAbs, 15(1), 2260388. Available at: [Link]

  • Bio-Synthesis Inc. (2015). Sulfated Tyrosine Peptides or Sulfotyrosine Peptide. Available at: [Link]

  • Coin, I., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available at: [Link]

  • Vederas, J. C. (2017). Post-Translational Modifications of Protein Backbones: Unique Functions, Mechanisms, and Challenges. Biochemistry, 56(43), 5735–5748. Available at: [Link]

  • Huttner, W. B. (2001). Tyrosine O-Sulfation. Current Protocols in Protein Science, Chapter 14, Unit 14.7. Available at: [Link]

  • AmbioPharm. (2023). Post-Translational Modifications. Available at: [Link]

  • Chen, W., et al. (2023). Fluorosulfate as a Latent Sulfate in Peptides and Proteins. Journal of the American Chemical Society, 145(1), 468–476. Available at: [Link]

  • Tulipano, G. (2022). Differential Features of Cholecystokinin-Releasing Peptides Derived from Food Proteins: Peptide Length, Amino Acid Composition and Primary Structure; Analysis of Currently Identified Peptide Sequences. Molecules, 27(19), 6299. Available at: [Link]

  • Henning, N. J., & Bertozzi, C. R. (2020). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford University. Available at: [Link]

  • Nielsen, M., et al. (2018). The effect of acylation with fatty acids and other modifications on HLA class II:peptide binding and T cell stimulation for three model peptides. PLOS ONE, 13(1), e0191325. Available at: [Link]

  • Collins, J. M., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available at: [Link]

  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Available at: [Link]

  • Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 2780, pp. 3-17). Humana Press. Available at: [Link]

  • Ludeman, J. P., & Stone, M. J. (2014). Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy. Angewandte Chemie International Edition, 53(4), 1038-1042. Available at: [Link]

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The Cyclopropylmethoxy Group: A Strategic Modification for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to its Impact on Peptide Structure, Stability, and Function

Introduction: The Quest for Druggable Peptides

Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their development into viable drugs is often hampered by inherent limitations, including poor metabolic stability, low cell permeability, and conformational flexibility, which can lead to reduced receptor affinity. To overcome these hurdles, medicinal chemists employ various strategies to modify peptide structures. This guide provides an in-depth comparison of peptides modified with a cyclopropylmethoxy group against their unmodified counterparts, exploring the profound impact of this functional group on critical pharmacological properties. While direct, comprehensive experimental data on the cyclopropylmethoxy group in peptides is emerging, we can infer its effects by examining its constituent parts: the cyclopropyl ring and the ether linkage. This guide will synthesize these known principles to build a strong hypothesis for the utility of the cyclopropylmethoxy modification and provide the experimental frameworks to validate it.

The Cyclopropylmethoxy Moiety: A Hybrid of Stability and Conformational Control

The cyclopropylmethoxy group is a modification that can be incorporated into a peptide, typically by attaching it to an amino acid side chain. It combines the structural features of a cyclopropyl ring and a methoxy (ether) linkage.

  • The Cyclopropyl Advantage: The three-membered ring of a cyclopropyl group is highly strained. This strain imparts significant conformational rigidity to the local structure of the peptide. By restricting bond rotation, the cyclopropyl group can help to lock the peptide into a bioactive conformation, potentially increasing its binding affinity for its target receptor. Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.

  • The Role of the Methoxy Linker: The ether linkage in the cyclopropylmethoxy group offers several potential benefits. Ether bonds are generally more stable to enzymatic cleavage than ester or amide bonds. The oxygen atom can also act as a hydrogen bond acceptor, potentially influencing intramolecular interactions that stabilize the peptide's secondary structure. Moreover, the methoxy group can modulate the lipophilicity of the peptide, which is a critical factor for cell permeability.

Comparative Analysis: Predicted Impacts on Peptide Properties

Based on the known effects of cyclopropyl and ether functionalities, we can predict the following comparative effects of incorporating a cyclopropylmethoxy group into a peptide backbone:

PropertyUnmodified Peptide (Control)Cyclopropylmethoxy-Modified Peptide (Hypothetical)Rationale for Predicted Change
Conformational Flexibility High, exists in multiple conformations in solution.Reduced, adopts a more constrained conformation.The rigid cyclopropyl ring restricts bond rotation, leading to a more defined three-dimensional structure.[1]
Metabolic Stability Susceptible to cleavage by proteases and oxidative enzymes.Increased resistance to enzymatic degradation.The cyclopropyl group is resistant to CYP450 oxidation, and the ether linkage is more stable than amide or ester bonds to hydrolysis.[2][3]
Cell Permeability Generally low due to high polarity and number of hydrogen bond donors.Potentially increased, depending on the overall change in lipophilicity and hydrogen bonding capacity.The ether linkage can reduce the number of hydrogen bond donors, and the overall increase in lipophilicity from the cyclopropyl group may favor membrane transit.[4][5][6]
Receptor Binding Affinity Variable, dependent on the adopted bioactive conformation.Potentially higher and more consistent.By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, which can lead to a higher binding affinity.

Experimental Validation: Protocols for Comparative Analysis

To empirically validate these predicted advantages, a series of experiments comparing a parent peptide with its cyclopropylmethoxy-modified analog are essential. Here, we outline the key experimental workflows.

Synthesis of a Cyclopropylmethoxy-Modified Peptide

The synthesis of a peptide incorporating a cyclopropylmethoxy group would likely involve the preparation of a custom amino acid bearing this modification. This can be achieved through established organic synthesis routes.[7][8][9] The modified amino acid would then be incorporated into the peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[10][11][12][13]

Workflow for Peptide Synthesis:

cluster_synthesis Peptide Synthesis Workflow start Start: Select Parent Peptide Sequence synthesis_aa Synthesize Cyclopropylmethoxy-Modified Amino Acid start->synthesis_aa spps Solid-Phase Peptide Synthesis (SPPS) start->spps Control Peptide synthesis_aa->spps cleavage Cleavage from Resin and Deprotection spps->cleavage purification Purification by HPLC cleavage->purification characterization Characterization (Mass Spec, NMR) purification->characterization end End: Purified Peptides (Modified and Control) characterization->end

Caption: Workflow for the synthesis and purification of both the cyclopropylmethoxy-modified and control peptides.

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. By comparing the CD spectra of the modified and unmodified peptides, we can infer changes in their conformational preferences (e.g., alpha-helix, beta-sheet content).

Experimental Protocol for CD Spectroscopy:

  • Sample Preparation: Dissolve lyophilized peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 to 260 nm.

  • Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C).

  • Data Analysis: Convert the raw data to mean residue ellipticity and analyze the spectra to estimate the percentage of different secondary structural elements.

Metabolic Stability Assay

To evaluate the resistance to enzymatic degradation, peptides are incubated with liver microsomes, which contain a high concentration of metabolic enzymes.

Experimental Protocol for Metabolic Stability Assay:

  • Incubation: Incubate the test peptides (modified and control) at a final concentration of 1 µM with liver microsomes (e.g., human, rat) in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of remaining parent peptide at each time point.

  • Half-life Calculation: The in vitro half-life (t½) is calculated from the disappearance rate of the parent peptide.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Experimental Protocol for PAMPA:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor and Acceptor Wells: The donor wells are filled with the peptide solution, and the acceptor wells are filled with buffer.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the peptide in both the donor and acceptor wells is determined by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the amount of peptide that has crossed the artificial membrane.

Receptor Binding Affinity Assay

A competitive radioligand binding assay is a common method to determine the binding affinity of a compound for its receptor.

Experimental Protocol for Receptor Binding Assay:

  • Preparation: Prepare cell membranes expressing the target receptor.

  • Competition: Incubate the membranes with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor and varying concentrations of the test peptides (modified and control).

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.[14][15][16][17]

Case Study: A Hypothetical Opioid Peptide

To illustrate the potential impact of the cyclopropylmethoxy modification, let's consider a hypothetical opioid peptide analog of enkephalin. Opioid peptides are known to suffer from poor metabolic stability.

Signaling Pathway:

Opioid receptors are G-protein coupled receptors (GPCRs). Upon binding of an opioid peptide, the receptor activates an intracellular signaling cascade that ultimately leads to analgesia.

cluster_pathway Opioid Receptor Signaling Pathway ligand Opioid Peptide (with Cyclopropylmethoxy) receptor Opioid Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases cellular_response Analgesia camp->cellular_response Leads to ion_channel->cellular_response Leads to

Caption: Simplified signaling pathway of an opioid receptor upon activation by a modified peptide.

By incorporating a cyclopropylmethoxy group, we hypothesize that the peptide's increased metabolic stability would lead to a longer duration of action, and its constrained conformation would result in higher binding affinity and potency at the opioid receptor.

Conclusion and Future Directions

The introduction of a cyclopropylmethoxy group into a peptide is a promising strategy to enhance its drug-like properties. By combining the benefits of conformational constraint and metabolic shielding, this modification has the potential to significantly improve a peptide's stability, permeability, and receptor affinity. The experimental protocols outlined in this guide provide a clear roadmap for researchers to validate these hypotheses and unlock the full therapeutic potential of cyclopropylmethoxy-modified peptides. Further research should focus on the systematic evaluation of this modification in a variety of peptide scaffolds and against a range of biological targets.

References

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A Comparative Guide to Confirming the Incorporation of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide synthesis and drug development, the precise incorporation of each building block is paramount to the final product's efficacy and safety. This guide provides an in-depth technical comparison of analytical methods to confirm the successful incorporation of the novel amino acid, 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation and compare its performance with orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical strategies.

The Crucial Role of Analytical Verification

The unique structure of this compound, with its bulky Fmoc protecting group, a substituted aromatic ring, and a strained cyclopropyl moiety, presents distinct analytical challenges. Incomplete coupling or side reactions during synthesis can lead to impurities that are structurally similar to the desired product. Therefore, a rigorous analytical approach is not just a quality control measure but a critical step in ensuring the scientific validity of subsequent biological assays and the overall success of a research program.

Primary Method: Unambiguous Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. For confirming the incorporation of our target amino acid, both ¹H and ¹³C NMR are indispensable.

Theoretical Foundation: Deciphering the Spectral Fingerprint

The chemical shift in an NMR spectrum is highly sensitive to the electronic environment of a nucleus.[1][2] The distinct structural features of this compound give rise to a unique set of signals in the ¹H and ¹³C NMR spectra. Understanding the expected chemical shifts for each component of the molecule is key to accurate interpretation.

  • Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) protecting group has a characteristic signature in the ¹H NMR spectrum, with aromatic protons typically resonating between 7.3 and 7.8 ppm. The methylene (-CH₂-) and methine (-CH-) protons of the fluorenyl group usually appear around 4.2 to 4.5 ppm.

  • Substituted Benzoic Acid: The protons on the benzoic acid ring will exhibit signals in the aromatic region, generally between 6.5 and 8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the amino and cyclopropylmethoxy substituents. The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a chemical shift greater than 9.5 ppm, often above 10 ppm.[1]

  • Cyclopropylmethoxy Group: The protons of the cyclopropyl ring are highly shielded due to the ring's unique electronic structure and will appear at unusually high field, typically below 1.0 ppm.[3][4] The methylene protons of the methoxy group (-O-CH₂-) will be observed in the range of 3.5 to 4.5 ppm, deshielded by the adjacent oxygen atom.

¹H NMR Spectral Interpretation: A Predictive Analysis

Based on established chemical shift ranges and the structure of this compound, we can predict the key diagnostic signals in the ¹H NMR spectrum:

Proton Environment Expected Chemical Shift (ppm) Multiplicity Key Diagnostic Feature
Carboxylic Acid (-COOH)> 10.0Broad SingletHighly deshielded signal confirming the acid functionality.
Fmoc Aromatic Protons7.30 - 7.80MultipletsA series of signals integrating to 8 protons.
Benzoic Acid Aromatic Protons6.80 - 8.00MultipletsDistinct signals for the three aromatic protons on the benzoic acid ring.
Fmoc -CH- and -CH₂-4.20 - 4.50MultipletsCharacteristic signals for the fluorenyl group's aliphatic protons.
Cyclopropylmethoxy -O-CH₂-3.80 - 4.20DoubletConfirms the presence of the methylene linker.
Cyclopropyl -CH-0.80 - 1.20MultipletUpfield signal characteristic of a cyclopropyl methine proton.
Cyclopropyl -CH₂-0.30 - 0.70MultipletsHighly shielded signals confirming the cyclopropyl ring.
Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating NMR experiment requires careful sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution and dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom, simplifying the spectrum and confirming the carbon skeleton.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Causality in Experimental Choices:
  • High-Field NMR: A higher magnetic field strength increases the chemical shift dispersion, reducing signal overlap and facilitating more accurate interpretation, which is crucial for a molecule with multiple aromatic regions.

  • Choice of Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The polarity of the solvent can influence the chemical shifts of labile protons, such as the carboxylic acid and amide protons.

  • TMS as a Standard: TMS is chemically inert, volatile, and provides a single sharp signal at a high field, making it an ideal internal standard for ¹H and ¹³C NMR.

Alternative Methods for Confirmation: A Comparative Overview

While NMR provides unparalleled structural detail, other techniques offer complementary information and can be more suitable for high-throughput screening or purity assessment.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Retention

HPLC is a powerful technique for separating components of a mixture, making it ideal for assessing the purity of the synthesized amino acid and monitoring the progress of the coupling reaction.[5]

Methodology Overview:

  • Technique: Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing Fmoc-protected amino acids.[6] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile.

  • Detection: UV detection is highly effective, as the Fmoc group has a strong chromophore, allowing for sensitive detection at wavelengths around 265 nm.

  • Information Gained: HPLC provides the retention time of the compound, which is a characteristic property under specific chromatographic conditions. It also allows for the quantification of the major peak and any impurities, thus determining the purity of the sample.

Step-by-Step Experimental Protocol (RP-HPLC):

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Instrumentation: Use an HPLC system equipped with a C18 column, a gradient pump, and a UV detector.

  • Mobile Phase: A typical mobile phase consists of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Elution: A gradient elution, where the proportion of Solvent B is increased over time, is typically used to achieve good separation of the desired product from any starting materials or by-products.

  • Data Analysis: The retention time and peak area are recorded. Purity is calculated based on the relative area of the main peak.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing a precise determination of the molecular weight of the compound.[7][8]

Methodology Overview:

  • Technique: Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing amino acids and peptides. It allows for the ionization of the molecule with minimal fragmentation.

  • Information Gained: The primary information obtained is the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity of the molecule.

Step-by-Step Experimental Protocol (LC-MS):

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via an HPLC system (LC-MS), which allows for online separation and analysis.

  • Ionization: The sample is ionized using an ESI source.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum shows a peak corresponding to the molecular ion of the compound, confirming its molecular weight.

Objective Comparison of Analytical Techniques

Parameter NMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS)
Primary Information Detailed molecular structure and connectivityPurity and retention timeMolecular weight and elemental composition
Sample Requirement High (mg range)Low (µg to ng range)Very low (ng to pg range)
Analysis Time Longer (minutes to hours per sample)Shorter (minutes per sample)Shorter (minutes per sample)
Quantitative Capability Excellent (with internal standards)Excellent (with calibration)Good (with isotopic standards)
Destructive/Non-destructive Non-destructiveNon-destructive (sample can be collected)Destructive
Expertise Required High for spectral interpretationModerate for method developmentModerate to high for data analysis
Cost High initial investment and maintenanceModerate initial investmentHigh initial investment and maintenance
Key Advantage Unambiguous structure determinationHigh-throughput purity assessmentHigh sensitivity and molecular weight confirmation
Key Limitation Lower sensitivityLimited structural informationLimited structural information for isomers

Workflow for Confirmation of Incorporation

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound incorporation.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Confirmation cluster_decision Decision cluster_outcome Outcome synthesis Couple 2-(Fmoc-amino)-5- (cyclopropylmethoxy)benzoic acid purification Purify the crude product synthesis->purification hplc HPLC Analysis (Purity Assessment) purification->hplc Check Purity ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms If pure revisit Revisit synthesis/ purification hplc->revisit Impure nmr NMR Spectroscopy (Structural Elucidation) ms->nmr Correct Mass ms->revisit Incorrect Mass decision Incorporation Confirmed? nmr->decision proceed Proceed to next synthesis step decision->proceed Yes decision->revisit No

Caption: A typical workflow for the synthesis, purification, and analytical confirmation of the incorporation of a modified amino acid.

Conclusion: A Multi-faceted Approach for Absolute Confidence

While NMR spectroscopy provides the most definitive evidence for the successful incorporation and correct structure of this compound, a comprehensive analytical strategy should employ a combination of techniques. HPLC is invaluable for rapid purity assessment and reaction monitoring, while mass spectrometry offers a quick and highly sensitive confirmation of the molecular weight. By leveraging the strengths of each of these methods, researchers can ensure the integrity of their synthetic products and proceed with confidence in their drug discovery and development endeavors. This multi-pronged approach embodies the principles of scientific rigor and provides a self-validating system for chemical synthesis.

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A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Modified with 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a peptide is paramount to deciphering its biological activity. The introduction of non-natural, conformationally constrained amino acids is a powerful strategy to modulate the structure, stability, and therapeutic potential of peptides. This guide provides an in-depth comparison of key analytical techniques for the conformational analysis of peptides modified with the novel building block, 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid. We will explore the rationale behind experimental choices, present illustrative data, and provide detailed protocols to empower your research.

The Significance of Conformational Constraint in Peptide Drug Design

Peptides often exhibit high flexibility in solution, sampling a multitude of conformations.[1] While this dynamic nature is crucial for some biological functions, it can be a significant hurdle in drug development, leading to reduced receptor affinity and increased susceptibility to proteolytic degradation. The incorporation of rigid structural elements, such as the 2-aminobenzoic acid scaffold, can pre-organize the peptide into a bioactive conformation, enhancing its pharmacological properties.[2]

The molecule at the heart of our discussion, this compound, offers two key features to induce conformational rigidity:

  • The Anthranilic Acid Core: The aromatic ring and the ortho-amino group restrict the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of well-defined secondary structures like β-turns.

  • The Cyclopropylmethoxy Group: The cyclopropyl moiety is known to influence peptide conformation, favoring specific backbone arrangements.[3] The ether linkage adds a degree of flexibility while the cyclopropyl ring itself is rigid, potentially interacting with other parts of the peptide to further stabilize a particular fold.

This guide will compare three principal methodologies for elucidating the conformational impact of this modifier: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Computational Modeling.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific questions being asked and the nature of the peptide. Here, we present a comparative overview to guide your choice.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy High-resolution 3D structure in solution, conformational dynamics, intermolecular interactions.[4]Provides atomic-level detail of the peptide's solution-state structure and flexibility.[1]Can be complex and time-consuming, especially for larger peptides. Isotopic labeling may be required for detailed analysis.[1]
Circular Dichroism (CD) Spectroscopy Secondary structure content (α-helix, β-sheet, random coil).[5]Rapid, requires small sample amounts, and is sensitive to changes in secondary structure upon modification.[5]Provides global, rather than residue-specific, structural information. Deconvolution to precise percentages can be challenging.
Computational Modeling Prediction of stable conformations, exploration of the conformational landscape, and rationalization of experimental data.[6]Complements experimental data, provides insights into the energetic favorability of different conformations, and can guide further experimental design.[7]Accuracy is dependent on the force field used and the thoroughness of the conformational search. Experimental validation is crucial.[6]

In-Depth Analysis and Experimental Protocols

As a Senior Application Scientist, I advocate for an integrated approach, where the strengths of each technique are leveraged to build a comprehensive and self-validating structural model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution Structure

NMR spectroscopy is unparalleled in its ability to provide a detailed picture of a peptide's conformation and dynamics in a solution environment that mimics physiological conditions.[4] For a peptide modified with this compound, NMR can reveal the precise orientation of the aromatic ring and the cyclopropyl group relative to the peptide backbone.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Calculation Sample Dissolve peptide in deuterated solvent (e.g., DMSO-d6) Acquire_1D 1D ¹H Spectrum Sample->Acquire_1D Initial Quality Check Acquire_2D 2D Experiments (TOCSY, NOESY/ROESY) Acquire_1D->Acquire_2D Assign Resonance Assignment Acquire_2D->Assign Restraints Extract Distance & Dihedral Angle Restraints Assign->Restraints Calculate Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calculate Ensemble Generate Conformational Ensemble Calculate->Ensemble

Caption: A streamlined workflow for NMR-based peptide structure determination.

The Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is particularly well-suited for peptides of this size, as it overcomes the issue of near-zero Nuclear Overhauser Effects (NOEs) that can occur in NOESY spectra.[8]

  • Sample Preparation: Dissolve the purified peptide containing the this compound modification in a suitable deuterated solvent (e.g., DMSO-d₆) to a final concentration of 1-5 mM.[8]

  • Data Acquisition: Acquire a 2D ROESY spectrum on a spectrometer of 600 MHz or higher. A typical mixing time for a peptide of this size would be in the range of 150-300 ms.[8]

  • Data Processing and Analysis: Process the acquired data using appropriate software. The cross-peak intensities are proportional to the inverse sixth power of the distance between protons. These intensities can be translated into distance restraints for structure calculation.

For a hypothetical peptide, Ac-Gly-X-Gly-NH₂, where X is our modified residue, we would expect to see key ROE cross-peaks between the protons of the cyclopropylmethoxy group and the protons of the adjacent glycine residues. These interactions would provide direct evidence of a folded conformation.

Proton PairExpected ROE IntensityImplied Proximity
Cyclopropyl H - Gly(i+1) HαMediumStrong evidence of a turn
Aromatic H - Gly(i-1) HαWeak to MediumIndicates a specific orientation of the benzoic acid ring
Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure

CD spectroscopy is an excellent first-pass technique to assess the impact of the modification on the overall secondary structure of the peptide.[5] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chirality of the peptide backbone conformation.

CD_Workflow cluster_sample_cd Sample Preparation cluster_acquisition_cd Data Acquisition cluster_analysis_cd Data Analysis Sample_CD Dissolve peptide in appropriate buffer (e.g., phosphate buffer) Acquire_CD Record CD spectrum (190-260 nm) Sample_CD->Acquire_CD Baseline Subtract buffer baseline Acquire_CD->Baseline Convert Convert to Mean Residue Ellipticity Baseline->Convert Deconvolute Deconvolution to estimate secondary structure content Convert->Deconvolute

Caption: A standard workflow for CD spectroscopy analysis of peptides.

  • Sample Preparation: Prepare a stock solution of the purified peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.0). The final peptide concentration should be in the range of 0.1-0.2 mg/mL.[8]

  • Data Acquisition: Use a quartz cuvette with a 1 mm path length. Record a baseline spectrum of the buffer alone, and then the spectrum of the peptide solution from 190 to 260 nm.[8]

  • Data Analysis: Subtract the buffer baseline from the peptide spectrum. Convert the raw data from millidegrees to mean residue ellipticity. The resulting spectrum can be analyzed using deconvolution software to estimate the percentages of different secondary structures.[8]

A comparison of the CD spectra of a flexible parent peptide and the peptide modified with this compound would likely show a significant change.

PeptideDominant Secondary Structure FeatureInterpretation
Unmodified PeptideStrong negative band around 198 nmPredominantly random coil
Modified PeptidePositive band around 205 nm and a negative band around 220 nmIndicative of a β-turn or other ordered structure
Computational Modeling: In Silico Insights into Conformational Preferences

Computational modeling, particularly molecular dynamics (MD) simulations, can provide a dynamic view of the peptide's conformational landscape.[6] When used in conjunction with experimental data from NMR, it can help to refine the structural model and explore conformational transitions that may not be readily observable experimentally.[9]

MD_Workflow cluster_setup_md System Setup cluster_simulation_md Molecular Dynamics Simulation cluster_analysis_md Trajectory Analysis Build Build initial peptide structure Solvate Solvate in a water box and add ions Build->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate System Equilibration (NVT and NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Analyze trajectories for RMSD, RMSF, and secondary structure Production->Analyze Cluster Cluster analysis to identify representative conformations Analyze->Cluster

Caption: A typical workflow for molecular dynamics simulations of a peptide.

  • System Setup: Build an initial 3D structure of the peptide. Parameterize the non-standard residue, 2-(amino)-5-(cyclopropylmethoxy)benzoic acid, for the chosen force field (e.g., CHARMM, AMBER). Solvate the peptide in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Simulation: Perform energy minimization to remove steric clashes. Gradually heat the system to the desired temperature and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions. Run a production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to adequately sample the conformational space.

  • Analysis: Analyze the resulting trajectories to identify stable conformations, hydrogen bonding patterns, and the flexibility of different regions of the peptide.

MD simulations could reveal that the cyclopropylmethoxy group preferentially interacts with a specific part of the peptide backbone, stabilizing a particular turn conformation. A Ramachandran plot analysis would show a highly restricted distribution of phi (φ) and psi (ψ) angles for the modified residue compared to a standard amino acid in the same position.

Conclusion: A Synergistic Approach to Structural Elucidation

The conformational analysis of peptides modified with novel building blocks like this compound is crucial for advancing peptide-based drug discovery. A robust and reliable structural characterization is best achieved through a synergistic combination of high-resolution NMR spectroscopy, rapid CD spectroscopy for secondary structure assessment, and insightful computational modeling. This integrated approach provides a self-validating system, ensuring the scientific integrity of your findings and paving the way for the rational design of next-generation peptide therapeutics.

References

  • Mascagni, F., Andreotti, G., & D'Andrea, L. D. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • D'Andrea, L. D., & Isernia, C. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry, 19(21), 1884–1897. [Link]

  • Bretscher, L. E., & Taylor, E. W. (1991). The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. Journal of Medicinal Chemistry, 34(6), 1823–1826. [Link]

  • Srivastava, V. K., Singh, S., & Gulati, A. (1991). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Indian Journal of Chemistry - Section B, 30B(10), 939-943. [Link]

  • Christensen, S. M. (2017). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

  • Gfeller, D., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Journal of Chemical Information and Modeling, 62(14), 3350–3356. [Link]

  • Wang, Y., et al. (2021). Structural analysis of 2-aminobenzoic acid derived peptides 7a and 8a. ResearchGate. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]

  • Hudson, J. B., et al. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 18(11), 14358–14365. [Link]

  • Christensen, S. M., et al. (2017). Computational Modelling of Peptides Containing Non-Standard Amino Acids. PDF from scholarsarchive.byu.edu. [Link]

  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (2018). PubMed Central. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]

  • Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3. (2025). Briefings in Bioinformatics. [Link]

  • New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. (2022). MDPI. [Link]

  • Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. (2025). ResearchGate. [Link]

  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. (2021). eScholarship.org. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, operationally-focused procedures for the safe and compliant disposal of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid. As a specialized Fmoc-protected amino acid derivative likely utilized in peptide synthesis and drug discovery, its handling and disposal demand a rigorous, chemically-informed approach. This document moves beyond mere compliance, explaining the causality behind each procedural step to ensure a self-validating system of laboratory safety and environmental stewardship.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly indexed, a reliable hazard profile can be synthesized by analyzing its constituent chemical groups and data from structurally analogous compounds.

Deconstruction of the Chemical Moiety
  • Fmoc-amino Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a standard amine protecting group in peptide synthesis.[1][2] While the protected amino acid itself is generally stable, the waste streams generated during its use (i.e., deprotection) contain byproducts like dibenzofulvene and the cleavage base (typically piperidine), which are hazardous.[1]

  • Benzoic Acid Core: Benzoic acid and its derivatives are known to cause skin and eye irritation.[3][4] Subchronic exposure to some benzoic acid derivatives has been shown to have a predominant effect on the hepatorenal system (liver and kidneys) in experimental models.[5]

  • Overall Structure: Based on data for similar compounds, such as other Fmoc-amino acids and substituted benzoic acids, this compound should be handled as, at minimum, an irritant that is potentially harmful if inhaled or ingested.[6][7][8][9]

Synthesized Hazard Profile

The following table summarizes the anticipated hazards, which dictates the necessary handling and disposal precautions.

Hazard ClassificationDescriptionRationale / Supporting Evidence
Skin Irritation Causes skin irritation upon contact.Consistent classification for analogous Fmoc-amino acids and benzoic acid derivatives.[3][7][9]
Serious Eye Irritation Poses a significant risk of irritation or damage to the eyes.A common hazard for this class of organic acids and amino acid derivatives.[3][6][7]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust.Classified for similar Fmoc-protected amino acids.[7][9] Handling as a solid powder necessitates control of dust generation.[10]
Acute Toxicity (Oral/Inhalation) May be harmful if swallowed or inhaled.Hazard statement for structurally related compounds.[6] Assumed as a precautionary measure.
Environmental Hazard Should not be released into the environment.Standard protocol for specialized laboratory chemicals to prevent contamination of drains, surface water, or ground water.[4][6]

Part 2: Pre-Disposal Operations: Spill Management and PPE

Immediate safety protocols are critical. All personnel handling this compound must be equipped with the proper Personal Protective Equipment (PPE) and trained in spill containment.

Mandatory Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against dust particles and accidental splashes, mitigating the risk of serious eye irritation.[3][7]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, addressing the skin irritation hazard.[3][7]
Body Protection Standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required if handling procedures are likely to generate dust.[10] Use only in a well-ventilated area, preferably a chemical fume hood.[6]
Emergency Spill Protocol

In the event of an accidental release, follow these steps methodically:

  • SECURE THE AREA: Immediately alert personnel in the vicinity and restrict access to the spill area. Ensure adequate ventilation.

  • DON PPE: Equip yourself with the full PPE listed in the table above.

  • CONTAIN THE SPILL: For this solid compound, prevent further dispersal.

  • CLEAN-UP:

    • Use dry clean-up procedures.[11] Gently sweep or scoop the solid material. CRITICAL: Avoid any actions that generate dust.[10]

    • Place the collected material into a clearly labeled, sealable container designated for hazardous chemical waste.[11]

  • DECONTAMINATE: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water, collecting all cleaning materials as hazardous waste.

  • DISPOSE: The sealed container with the spilled material and clean-up debris must be disposed of following the core workflow in Part 3.

Part 3: The Core Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety. Under no circumstances should this chemical be disposed of in standard trash or washed down the drain.[4][6] The required procedure is to dispose of it as regulated chemical waste through an approved disposal plant.[6][7]

Step-by-Step Disposal Protocol
  • Waste Characterization: The compound must be classified as hazardous chemical waste based on its irritant properties and potential toxicity.

  • Segregation: Keep this waste stream separate from non-hazardous laboratory trash. Furthermore, segregate it from incompatible chemicals, such as strong oxidizing agents, to prevent unintended reactions.[6] Proper segregation is a cost-effective and safe practice, as it prevents the contamination of a large volume of non-hazardous waste with a small amount of hazardous material.[12]

  • Containerization:

    • Place the waste in a dedicated, chemically compatible container, such as a high-density polyethylene (HDPE) drum or bottle.[11]

    • The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[7]

    • Labeling is critical. The label must clearly state "Hazardous Waste" and identify the contents: "this compound" along with the primary hazards (e.g., "Irritant").[13]

  • On-Site Accumulation:

    • Store the sealed and labeled waste container in a designated and properly managed area, such as a Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA), in accordance with institutional and regulatory guidelines (e.g., EPA 40 CFR Part 262).[14]

    • Waste must be removed from the laboratory within specified time limits, which for academic labs under Subpart K is a maximum of twelve months.[15]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

    • For small quantities from multiple sources, a "lab pack" is often used. This involves placing smaller containers inside a larger outer drum with absorbent material, following specific regulatory requirements for packaging.[12]

    • The most probable final disposal method for this type of organic material is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[16] Advanced technologies like pyrolysis may also be employed.[17]

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_disposal Professional Disposal start Unused Chemical or Contaminated Debris characterize Step 1: Characterize as Hazardous Waste start->characterize segregate Step 2: Segregate from Incompatible & Non-Haz Waste characterize->segregate containerize Step 3: Place in Labeled, Sealed, Compatible Container segregate->containerize accumulate Step 4: Store in Designated Accumulation Area containerize->accumulate pickup Step 5: Arrange Pickup by Licensed Waste Contractor accumulate->pickup EHS Coordination transport Transport to Permitted TSDF Facility dispose Final Disposition (e.g., High-Temp Incineration) transport->dispose

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid
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2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.